GLYCINE (2-13C; 15N+)
Description
BenchChem offers high-quality GLYCINE (2-13C; 15N+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLYCINE (2-13C; 15N+) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
77.05 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
What is GLYCINE (2-13C; 15N+) used for in research?
Executive Summary
GLYCINE (2-13C; 15N) is a dual-labeled stable isotope tracer critical to structural biology and metabolic flux analysis (MFA).[1] Its unique isotopic signature—labeling the alpha-carbon (
-
NMR Spectroscopy: It provides the essential scalar coupling (
) required for protein backbone assignment and solid-state distance measurements via REDOR. -
Metabolic Tracing: It acts as a specific probe for the Glycine Cleavage System (GCS) versus Serine Hydroxymethyltransferase (SHMT) activity, distinguishing between direct conversion and one-carbon (1C) unit recycling.
Part 1: Molecular Specifications & NMR Applications
The NMR Utility: Backbone Assignment
In protein NMR, Glycine (2-13C; 15N) is not merely a labeled amino acid; it is a "pivot point" for sequential assignment. Because glycine lacks a side chain (
Mechanism of Action: The primary utility lies in the HNCA and HN(CO)CA pulse sequences.
-
Magnetization Transfer: Magnetization is transferred from the amide proton (
) to the nitrogen ( ) and then to the alpha-carbon ( ). -
Coupling Constant: The one-bond coupling constant
is approximately 7-11 Hz. The dual label ensures this pathway is active.
Solid-State NMR (REDOR): In solid-state NMR, this isotopologue is the "gold standard" for calibrating Rotational Echo Double Resonance (REDOR) experiments.
-
Application: Measuring precise internuclear distances (up to 5 Å) between the
and nuclei in amyloid fibrils or membrane proteins. -
Protocol: The dephasing of the
signal by the dipole is measured. Because the C-N bond length in glycine is known and rigid (approx. 1.48 Å), it validates the pulse sequence efficiency before applying it to unknown samples.
Visualization: Magnetization Transfer Pathway
The following diagram illustrates the coherence transfer pathway utilized in HNCA experiments enabled by this specific isotopologue.
Part 2: Metabolic Flux Analysis (MFA)[2]
The "One-Carbon" Trap
In metabolism, [2-13C]Glycine is superior to [1-13C]Glycine for tracing folate-mediated one-carbon metabolism.
-
[1-13C]Glycine (Carboxyl): If processed by the Glycine Cleavage System (GCS), the C1 is lost as
. The label is "exhaled" and lost from the organic pool. -
[2-13C]Glycine (Alpha): If processed by GCS, the C2 is transferred to Tetrahydrofolate (THF) to form
.[2] This labeled carbon unit is then available for biosynthetic reactions (e.g., nucleotide synthesis, methylation).
Distinguishing GCS vs. SHMT Activity
This tracer allows researchers to deconvolute the bidirectional flux between Serine and Glycine.
| Pathway | Enzyme | Metabolic Fate of Glycine (2-13C; 15N) | Resulting Mass Isotopomer |
| Direct Synthesis | SHMT (Reverse) | Glycine + 5,10-methylene-THF | Serine M+2 (Retains |
| Cleavage (GCS) | GCS Complex | Glycine | Serine M+1 (Incorporates recycled 1C unit) |
| Purine Synthesis | GAR Synthetase | Glycine incorporated whole into purine ring | Purine M+2 (Positions C5 & N7) |
Visualization: The Serine/Glycine Node
This diagram details the diverging fates of the C2 carbon.
Part 3: Experimental Protocol (LC-MS)
Protocol: Intracellular Metabolite Extraction
Objective: Isolate polar metabolites from adherent cancer cells pulsed with Glycine (2-13C; 15N) for LC-MS analysis.
Reagents:
-
Extraction Solvent: 80% Methanol / 20% Water (LC-MS Grade), pre-chilled to -80°C.
-
Internal Standard: Norvaline or labeled amino acid mix (optional).
Step-by-Step Workflow:
-
Pulse Labeling:
-
Replace culture media with isotope-specific media (Glycine-free DMEM supplemented with 0.4 mM Glycine (2-13C; 15N) and 10% dialyzed FBS).
-
Incubate for steady-state (typically 24h) or kinetic timepoints (0, 15, 30, 60 min).
-
-
Quenching (Critical Step):
-
Rapidly aspirate media.
-
Do not wash with PBS (causes metabolite leakage).
-
Immediately add 1 mL -80°C Extraction Solvent to the plate. The thermal shock stops metabolic activity instantly.
-
-
Extraction:
-
Incubate plates at -80°C for 15 minutes to ensure complete cell lysis.
-
Scrape cells on dry ice.[3] Transfer suspension to pre-chilled Eppendorf tubes.
-
-
Clarification:
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to a new glass vial.
-
Note: The pellet contains protein/DNA/RNA and can be saved for normalization assays.
-
-
Analysis:
-
Dry supernatant under nitrogen flow or SpeedVac (no heat).
-
Reconstitute in 50
L water/acetonitrile (1:1). -
Inject into LC-HILIC-MS (Hydrophilic Interaction Liquid Chromatography).
-
Quality Control: Mass Shift Verification
When analyzing data, verify the tracer purity by checking the Glycine parent ion.
-
Unlabeled Glycine: m/z 76.04 (M+0)
-
Glycine (2-13C; 15N): m/z 78.04 (M+2)
-
Scrambling Check: If you observe high M+1 Glycine, it suggests high transamination activity (loss of
but retention of ) or dilution from endogenous synthesis.
References
-
Jaroniec, C. P., et al. (2001). "Frequency Selective Heteronuclear Dipolar Recoupling in Rotating Solids: Accurate 13C-15N Distance Measurements in Uniformly 13C,15N-labeled Solids." Journal of the American Chemical Society. Link
-
McBride, M. J., et al. (2024).[4] "Glycine homeostasis requires reverse SHMT flux." Cell Metabolism. Link
-
Ducker, G. S., & Rabinowitz, J. D. (2017). "One-Carbon Metabolism in Health and Disease."[2] Cell Metabolism. Link
-
Zhang, Z., et al. (2024). "Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo." Metabolites.[5][3][4][6] Link
-
Kay, L. E., et al. (1990).[7] "Three-dimensional triple-resonance NMR spectroscopy of isotopically enriched proteins." Journal of Magnetic Resonance. Link
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. pound.med.utoronto.ca [pound.med.utoronto.ca]
Synthesis and purification of GLYCINE (2-13C; 15N+)
TECHNICAL WHITEPAPER: Synthesis and Purification of Glycine (2-
Executive Summary
This technical guide details the synthesis and purification of Glycine (2-
Unlike standard preparations, this protocol prioritizes isotopic atom economy and chemical purity . While direct amination of chloroacetic acid is common for single-labeling, it requires a massive excess of ammonia to prevent polyalkylation. For double-labeled synthesis—where precursors like
This guide covers the Strecker Protocol , safety management of cyanide intermediates, and a self-validating purification workflow using Cation Exchange Chromatography (Dowex 50W) to ensure pharmaceutical-grade purity.
Part 1: Retrosynthetic Analysis & Isotope Strategy
To synthesize Glycine (
Isotopic Source Logic
| Position in Glycine | Target Isotope | Precursor Selection | Rationale |
| Nitrogen ( | Ammonium Chloride ( | Stable, non-volatile solid source of | |
| Carbon-2 ( | Formaldehyde ( | The carbonyl carbon of formaldehyde becomes the | |
| Carbon-1 (Carboxyl) | Sodium Cyanide (NaCN) | The nitrile group hydrolyzes to the carboxylic acid. Since C1 is unlabeled, we use inexpensive natural abundance cyanide. |
Reaction Pathway (The Strecker Synthesis)
The synthesis proceeds via the formation of an unstable amino-alcohol, followed by dehydration to the imine, nucleophilic attack by cyanide to form the aminonitrile , and finally acid hydrolysis to the amino acid.
Caption: Molecular assembly flow. The nitrogen and alpha-carbon are introduced early, forming the stable aminonitrile intermediate before final hydrolysis.
Part 2: Critical Reagents & Safety
Safety Alert (Cyanide): This protocol generates HCN gas in situ. All reactions must be performed in a functioning fume hood with a cyanide detector.
-
Quenching Solution: Keep a solution of 10% Sodium Hypochlorite (Bleach) or Ferrous Sulfate ready to neutralize any spills.
-
pH Control: Never acidify the cyanide solution before the amine is fully incorporated.
Reagents:
-
Formaldehyde-
C (20% w/w in water): 10 mmol (approx. 1.5 g of solution). -
Ammonium Chloride-
N (>98 atom %): 11 mmol (slight excess to drive equilibrium). -
Sodium Cyanide: 11 mmol.
-
Ammonium Hydroxide (25%): For pH adjustment.
-
Dowex 50W-X8 (H+ form): For purification.
Part 3: Experimental Protocol
Step 1: Formation of Aminoacetonitrile (2- C, N)
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11 mmol of
NH Cl in 5 mL of deionized water. -
Cyanide Addition: Add 11 mmol of NaCN to the solution. The solution will be alkaline.[1][2]
-
Note: Ensure the temperature remains below 20°C using an ice bath to prevent polymerization of HCN or formaldehyde.
-
-
Aldehyde Addition: Dropwise, add 10 mmol of Formaldehyde-
C solution over 15 minutes. -
Reaction: Seal the flask and stir at room temperature (25°C) for 4–6 hours. The mixture may turn slightly yellow, indicating the formation of the aminonitrile.
Step 2: Acid Hydrolysis to Glycine
The nitrile group (-CN) must be converted to the carboxylic acid (-COOH).
-
Acidification: Extremely Cautiously add 10 mL of Concentrated HCl (12M) to the reaction mixture.
-
CRITICAL SAFETY: This step will liberate toxic HCN gas from any unreacted cyanide. This must be done in a high-efficiency hood. The excess HCl drives the HCN out of solution.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 100°C (gentle reflux) for 12–16 hours.
-
Result: The nitrile hydrolyzes to the acid. The solution now contains Glycine-
C- N as the hydrochloride salt (Gly·HCl), along with Ammonium Chloride and Sodium Chloride.
-
Part 4: Purification (The Self-Validating System)
The crude mixture contains high concentrations of inorganic salts (NaCl, NH
Purification Logic (Dowex 50W-X8)
-
Loading (pH < 2): Glycine is protonated (
NH ) and binds to the sulfonate groups of the resin. Na also binds, but Cl passes through. -
Washing: Water washes away non-ionic impurities and anions.
-
Elution (pH > 10): Using Ammonia, we deprotonate the Glycine (forming the zwitterion/anion), releasing it from the resin.
Caption: Cation exchange logic. Glycine is captured as a cation, washed free of anions, and eluted as a zwitterion.
Detailed Purification Steps:
-
Column Prep: Pack a glass column (20mm x 200mm) with Dowex 50W-X8 (200-400 mesh) . Regenerate with 2M HCl, then wash with water until neutral.
-
Loading: Dilute the hydrolysis mixture with water (to approx. 50 mL) and load onto the column. Flow rate: 1 mL/min.
-
Washing: Wash with 200 mL of deionized water.
-
Validation: Test the effluent with AgNO
. A lack of white precipitate indicates all Chloride (Cl ) has been removed.
-
-
Elution: Elute with 2M Ammonium Hydroxide (NH
OH) . Collect fractions.-
Detection: Use Ninhydrin stain on TLC plates to identify glycine-containing fractions (Purple spot).
-
-
Isolation: Combine active fractions and evaporate to dryness on a rotary evaporator (50°C).
-
Note: This removes the water and the excess ammonia.
-
-
Recrystallization: Dissolve the white residue in a minimum amount of hot water (60°C). Add Ethanol dropwise until turbidity appears. Cool to 4°C overnight. Filter the white crystals.
Part 5: Analytical Validation
To confirm the identity and isotopic enrichment, the following data should be obtained.
Expected NMR Data (D O, pH 7)
The coupling between the
| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| 3.55 ppm | Doublet of Doublets (dd) | Protons attached to | ||
| 42.4 ppm ( | Doublet (d) | The | ||
| 33.5 ppm* | Doublet (d) | Nitrogen split by the attached |
*Referenced to liquid NH
Mass Spectrometry
-
Natural Glycine (M+H): 76.05 Da
-
Glycine (2-
C; N) (M+H): 78.05 Da (+2 mass units). -
Purity Check: Absence of M+76 (unlabeled) and M+77 (single labeled) peaks confirms isotopic purity.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Strecker Synthesis mechanics).
-
Tavares, C. R., et al. (2006). "15N-labeled glycine synthesis." Genetics and Molecular Biology, 29(4). (Describes the amination of alpha-haloacids and purification logic).
-
Cambridge Isotope Laboratories. "Glycine (2-13C; 15N) Product Specifications." (Reference for expected isotopic purity and applications).
-
Kricheldorf, H. R. (1981). "15N NMR Spectroscopy of Amino Acids." Angewandte Chemie International Edition. (Authoritative source for NMR shifts of labeled amino acids).
-
Bio-Rad Laboratories. "Guide to Ion Exchange Chromatography." (Technical reference for Dowex 50W usage).
Sources
Technical Guide: GLYCINE (2-13C; 15N+) NMR Characterization
This technical guide details the NMR characterization of Glycine (2-13C; 15N) , a specific isotopomer labeled at the alpha-carbon (
Executive Summary
Glycine (2-13C; 15N) is a dual-labeled amino acid isotopomer used primarily as a spectroscopic probe in structural biology and metabolomics. Unlike uniform labeling (
Key Applications:
-
Solid-State NMR (ssNMR): Primary reference standard for
and chemical shift calibration. -
Protein NMR: Backbone assignment via HNCA experiments; unique "achiral" spectral signature.
-
Metabolomics: Tracer for one-carbon metabolism and serine synthesis pathways.
Chemical Shift Database
The chemical shifts of Glycine (2-13C; 15N) are sensitive to physical state (solid polymorphs) and local electronic environment (pH, secondary structure).
Free Glycine (Solution & Solid State)
Reference Conditions: Solution values at pH 7.0 (Zwitterionic form). Solid values relative to standard references.
| Nucleus | Environment | Chemical Shift ( | Reference Standard | Notes |
| Solution ( | 42.4 | DSS (0.0 ppm) | pH dependent (shifts ~2 ppm at extreme pH) | |
| Solid ( | 43.4 | TMS (0.0 ppm) | Most common polymorph | |
| Solid ( | 42.5 | TMS (0.0 ppm) | Less stable polymorph | |
| Solution ( | 34.5 | Liq. | Amine ( | |
| Solid ( | 32.4 | Liq. | Standard calibration value | |
| Solid ( | -347.6 | Alternative scale |
Glycine Residue (Protein Backbone)
In a peptide chain, the nitrogen becomes an amide, significantly shifting its frequency. The
| Secondary Structure | Propensity Logic | ||
| Random Coil | 45.4 ± 0.7 | 109.5 ± 2.5 | Baseline value for assignment |
| 46.5 ± 1.0 | 110.0 ± 3.0 | Downfield shift due to | |
| 43.0 ± 1.0 | 107.0 ± 3.0 | Upfield shift; shielding effect |
The Isotope System & Coupling Constants
Understanding the scalar couplings (
Spin System Topology
-
Labeling:
(Spin 1/2) and (Spin 1/2). -
Silent: Carbonyl Carbon (
) is typically (natural abundance), rendering it "NMR silent" in this specific isotopomer, which simplifies the multiplet to a doublet (coupled only to ).
Key Coupling Constants ( )
| Coupling | Value (Hz) | Relevance |
| 10 - 12 Hz | Critical for HNCA magnetization transfer. | |
| 6 - 8 Hz | Smaller due to | |
| ~140 - 144 Hz | Used in HSQC; usually decoupled. |
Experimental Protocols
Protocol A: Solid-State NMR Calibration (Setup Standard)
Objective: Calibrate
-
Sample Prep: Pack ~30 mg of crystalline Glycine (2-13C; 15N) into a 3.2 mm or 4 mm MAS rotor. Ensure the cap is tight to prevent dehydration (though glycine is non-hygroscopic).
-
Magic Angle Spinning (MAS): Spin at 10–15 kHz.
-
Cross Polarization (CP):
-
Setup: Optimize
90° pulse (typically 2.5 s). Match Hartmann-Hahn condition on the carbonyl signal (natural abundance) or the labeled . -
Reference: Set the
peak to 43.4 ppm (relative to TMS).
-
Setup: Optimize
- Setup:
-
Validation: Check linewidth. A well-shimmed probe should yield a
linewidth < 20 Hz.
Protocol B: Solution NMR (Metabolic Flux)
Objective: Quantify Glycine (2-13C) incorporation in cell lysates.
-
Extraction: Lyse cells in methanol/chloroform/water. Lyophilize the aqueous phase.
-
Reconstitution: Dissolve in 600
L containing 0.5 mM DSS (internal standard) and 10 mM phosphate buffer (pH 7.2). -
Acquisition (1D
):-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Delay (
): Set to 5 (approx. 15-20s for small molecules) for quantitative results. -
Scans: 128–512 depending on concentration.
-
-
Acquisition (2D
HSQC):-
Use if
enrichment is low. -
Center
carrier at 35 ppm (amine region). -
Coupling constant optimization: Set
Hz (for group).
-
Visualization: HNCA Magnetization Transfer
The following diagram illustrates the magnetization transfer pathway in an HNCA experiment, which relies on the
Caption: Magnetization flow in HNCA. Solid green arrow indicates the strong intra-residue coupling (
References
-
Bertani, P., et al. (2014). "
chemical shift referencing in solid state NMR." Solid State Nuclear Magnetic Resonance, 61, 15-18. Link -
Wishart, D. S., et al. (1995). "
, and chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6(2), 135-140. Link -
Aliev, A. E., et al. (2011).
NMR spectroscopy of polymorphs of glycine." Journal of Physical Chemistry A, 115(44), 12201-12211. Link - Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press. (Standard text for HNCA coupling constants).
-
BMRB (Biological Magnetic Resonance Data Bank). "Glycine Chemical Shift Statistics." Link
Sources
Isotopic enrichment levels of commercial GLYCINE (2-13C; 15N+)
Isotopic Enrichment Levels of Commercial GLYCINE (2-13C; 15N+): A Comprehensive Technical Guide for Research and Drug Development
As a Senior Application Scientist, I frequently guide research teams in selecting the optimal stable isotope tracers for metabolic flux analysis (MFA), proteomics, and biomolecular NMR. Among the most versatile of these tracers is Glycine (2-13C; 15N) . Unlike uniformly labeled glycine (U-13C, 15N), the specific labeling of the alpha-carbon (2-13C) and the amine nitrogen (15N) allows researchers to elegantly decouple carbon and nitrogen flux through the mitochondrial Glycine Cleavage System (GCS)[1].
This whitepaper provides an authoritative guide on the commercial isotopic enrichment levels of Glycine (2-13C; 15N), analytical validation protocols, and its mechanistic application in drug development.
Molecular Architecture and Isotopic Fidelity
Commercial Glycine (2-13C; 15N) (CAS: 91795-59-4) has the linear formula
The Causality Behind the Enrichment Ratios:
-
Carbon-13 (99%): Carbon enrichment is thermodynamically straightforward during commercial synthesis, allowing manufacturers to routinely achieve 99% fidelity. This high percentage is critical to prevent signal dilution in downstream
C-NMR or mass spectrometry (MS) applications[2]. -
Nitrogen-15 (98%): Achieving >99%
N enrichment is kinetically challenging and prohibitively expensive for bulk commercial production. A 98% enrichment provides a statistically robust M+2 mass shift without exponentially increasing the cost of the tracer, making it the practical limit for commercial viability[3].
Commercial Landscape & Enrichment Specifications
To ensure reproducibility across global laboratories, researchers typically source this tracer from a select few highly vetted manufacturers. The table below summarizes the quantitative enrichment data across leading suppliers.
| Supplier | Product Name / Catalog No. | Chemical Purity | Mass Shift | ||
| Sigma-Aldrich (Isotec) | Glycine-2-13C,15N (299324) | 99 atom % | 98 atom % | ≥ 99% (CP) | M+2 |
| Cambridge Isotope Laboratories | Glycine (2-13C, 99%; 15N, 98%) (CNLM-508-1) | 99 atom % | 98 atom % | ≥ 98% | M+2 |
| CortecNet | Glycine-2-13C, 15N (CCN1080P1) | 99 atom % | 98 atom % | ≥ 95% (CP) | M+2 |
(Data derived from supplier specifications[2][4])
Analytical Validation: The Self-Validating System
In GLP/GMP environments, one must never assume the label on the vial is absolute. Every tracer must be analytically validated before introduction into a biological system. The standard methodology involves Gas Chromatography-Mass Spectrometry (GC-MS) coupled with isotopic deconvolution[5].
Workflow for GC-MS based validation of Glycine (2-13C; 15N) isotopic enrichment.
Protocol 1: GC-MS Isotopic Deconvolution and Validation
Objective: Verify the ≥99%
-
Aliquot Preparation: Dissolve 1 mg of commercial Glycine (2-13C; 15N) in 1 mL of LC-MS grade water.
-
Derivatization: Transfer 50 µL to a glass vial and dry completely under a gentle stream of N
gas. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS and 50 µL of anhydrous pyridine[6]. Incubate at 60°C for 30 minutes to yield the di-TMS derivative. -
GC-MS Acquisition: Inject 1 µL into a GC-MS system operating in Electron Impact (EI) mode (70 eV). Monitor the molecular ion and its fragments in Selected Ion Monitoring (SIM) mode[5].
-
Deconvolution: Extract the peak areas for the M (unlabeled), M+1 (single label), and M+2 (dual label) isotopologues. Use Brauman’s least squares approach to correct for natural isotopic abundance and calculate the absolute enrichment[5][7].
Applications in Drug Development and Metabolic Tracing
The true power of Glycine (2-13C; 15N) lies in its mechanistic causality within one-carbon (1C) metabolism. When this tracer enters the mitochondria, it is catabolized by the Glycine Cleavage System (GCS). The specific placement of the isotopes allows us to track divergent biological pathways simultaneously:
-
The 1-carbon (carboxyl) (unlabeled) is released as CO
[1]. -
The 2-carbon (
C-labeled) is transferred to tetrahydrofolate (THF) to form 5,10-methylene-THF. This fuels the cytosolic synthesis of purines (dA, dG), thymidine (dTMP), and methionine[1]. -
The amine nitrogen (
N-labeled) is released as ammonium or transaminated to form glutamate, tracing the broader nitrogen pool and amino acid biosynthesis[1][8].
Metabolic fate of Glycine (2-13C; 15N) highlighting decoupled carbon and nitrogen flux.
Protocol 2: Metabolic Flux Tracing via the Glycine Cleavage System
Objective: Track the incorporation of the glycine 2-carbon into purines and the
-
Media Formulation: Prepare custom RPMI-1640 or DMEM devoid of standard glycine. Supplement the media with 0.4 mM to 0.667 mM of Glycine (2-13C; 15N)[1][9].
-
Cell Culture: Seed target cells (e.g., human hepatoma cells or iPS-CMs) and incubate in the labeled media for 24–48 hours to achieve an isotopic steady state[1][6].
-
Quenching and Extraction: Aspirate the media, wash rapidly with ice-cold PBS, and quench cellular metabolism using 80% cold methanol (-80°C). Scrape the cells and centrifuge to separate the polar metabolite fraction[6].
-
Analysis: Analyze the polar fraction via LC-MS/MS or GC-MS. Monitor the M+1 mass shifts in thymidine (dTMP) and methionine, and M+3 shifts in purines to validate
C flux[1]. Simultaneously, monitor M+1 shifts in glutamate and serine to validate N flux[1][8].
Conclusion
Glycine (2-13C; 15N) is a highly specialized, self-validating tool for probing the depths of 1C metabolism and nitrogen cycling. By relying on commercial standards of 99%
References
1. Sigma-Aldrich. "Glycine-2-13C,15N - Sigma-Aldrich". sigmaaldrich.com. 2.[2] Cambridge Isotope Laboratories. "Glycine (2-¹³C, 99%; ¹⁵N, 98%) - Cambridge Isotope Laboratories". isotope.com. 2 3.[3] ISMAR. "No. 506 November 2000 | ISMAR". ismar.org.3 4.[6] ScienceOpen. "A protocol for metabolic characterization of human induced pluripotent stem cell-derived cardiomyocytes (iPS-CM)". scienceopen.com. 6 5.[4] CortecNet. "Structural Biology - Stable Isotopes for NMR & MS - Cortecnet". cortecnet.com. 4 6.[1] National Institutes of Health (PMC). "Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo". nih.gov. 1 7.[5] Asian Journal of Chemistry. "Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry". asianpubs.org. 5 8.[7] ResearchGate. "Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry". researchgate.net. 7 9.[9] Proceedings of the National Academy of Sciences (PNAS). "Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture". pnas.org. 9 10.[8] bioRxiv. "Bayesian multi-model-based 13C15N-metabolic flux analysis quantifies carbon-nitrogen metabolism in mycobacteria". biorxiv.org. 8
Sources
- 1. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isotope.com [isotope.com]
- 3. ismar.org [ismar.org]
- 4. Structural Biology - Stable Isotopes for NMR & MS [cortecnet.com]
- 5. asianpubs.org [asianpubs.org]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. pnas.org [pnas.org]
Technical Guide: Stability, Storage, and Validation of Glycine (2-13C; 15N)
Topic: GLYCINE (2-13C; 15N) Stability and Storage Conditions Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Metabolomics Scientists
Executive Summary
Glycine (2-13C; 15N) (CAS: 91795-59-4) is a stable isotope-labeled amino acid critical for biomolecular NMR backbone assignment and metabolic flux analysis.[1] While chemically robust in its solid state, its utility relies entirely on isotopic enrichment integrity and freedom from proton exchange or microbial degradation in solution.
This guide defines the precise storage protocols required to maintain the >98% isotopic enrichment and chemical purity necessary for high-resolution spectroscopy and mass spectrometry.
Core Storage Directive:
-
Solid: Store at Room Temperature (15–25°C) in a desiccated, dark environment.
-
Solution: Store at -20°C (up to 1 month) or -80°C (up to 6 months) . Sterile filtration (0.22 µm) is mandatory to prevent rapid microbial consumption.
Physicochemical Profile
| Property | Specification |
| Chemical Formula | H₂¹⁵N¹³CH₂COOH |
| Molecular Weight | 77.05 g/mol (approx. +2 Da shift vs. natural glycine) |
| Isotopic Enrichment | 99 atom % ¹³C; 98 atom % ¹⁵N |
| Appearance | White crystalline powder |
| Hygroscopicity | Low (bulk), but significant for small labeled aliquots |
| Solubility | Highly soluble in water (~250 g/L at 20°C) |
| pKa Values | 2.34 (COOH), 9.60 (NH₃⁺) |
Stability and Storage Protocols
Solid State Stability
In its crystalline form, Glycine (2-13C; 15N) is chemically stable for years. The primary risks are moisture absorption (affecting weighing accuracy for quantitative metabolomics) and isotopic dilution (rare, requiring extreme conditions).
-
Temperature: Ambient (15–25°C). Refrigeration (4°C) is acceptable but increases the risk of condensation upon opening.
-
Humidity Control: Store in a tightly sealed container within a desiccator.
-
Light: Protect from direct sunlight to prevent slow photo-oxidation, although glycine is not highly photosensitive.
Aqueous Solution Stability
Once dissolved, the stability profile changes drastically. Glycine is a primary nitrogen source for bacteria.
-
Microbial Risk: Non-sterile solutions can degrade within 24 hours at room temperature due to bacterial consumption via the Glycine Cleavage System.
-
Chemical Stability: Resistant to hydrolysis and oxidation at neutral pH.
-
Protocol:
-
Dissolve powder in buffer/water.
-
Sterile filter using a 0.22 µm PVDF or PES membrane immediately.
-
Aliquot into single-use volumes to avoid freeze-thaw cycles.
-
Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.
-
Storage Decision Tree (Visualization)
Figure 1: Decision matrix for optimal storage based on physical state and duration.
The Self-Validating System: Quality Control
To ensure experimental success, researchers must validate the material before committing it to expensive bioreactor runs or complex NMR pulse sequences.
NMR Validation (The Gold Standard)
Nuclear Magnetic Resonance (NMR) provides the only definitive confirmation of both chemical purity and isotopic enrichment location.
Protocol:
-
Dissolve ~5-10 mg of Glycine (2-13C; 15N) in 600 µL D₂O.
-
Add DSS (internal standard) if quantification is required.
-
Acquire 1D ¹H and 1D ¹³C spectra.[2]
Expected Spectral Signatures:
-
¹H NMR (500 MHz, D₂O):
-
Chemical Shift: ~3.55 ppm (Alpha-protons).
-
Pattern: Doublet of Doublets (dd).
-
Coupling 1: ¹J(¹H-¹³C) ≈ 140–145 Hz. (This large splitting confirms ¹³C enrichment at the C2 position).
-
Coupling 2: ²J(¹H-¹⁵N) ≈ 4–6 Hz. (Small splitting confirming ¹⁵N presence).
-
Note: If you see a central singlet at 3.55 ppm, it indicates the presence of unlabeled (¹²C) glycine contamination.
-
-
¹³C NMR:
-
Chemical Shift: ~44.1 ppm (Alpha-carbon).
-
Pattern: Doublet.
-
Coupling: ¹J(¹³C-¹⁵N) ≈ 6–10 Hz. (Confirms the direct bond between the labeled Carbon and Nitrogen).
-
Mass Spectrometry Validation
-
Method: Direct infusion ESI-MS or LC-MS.
-
Target: Observe M+2 peak.
-
Natural Glycine (M+H)⁺: 76.04 m/z.
-
Glycine (2-13C; 15N) (M+H)⁺: 78.05 m/z. [3]
-
-
Purity Check: The ratio of 78/76 intensities confirms enrichment level.
QC Workflow (Visualization)
Figure 2: Step-by-step Quality Control workflow for verifying isotopic enrichment.
Degradation Mechanisms[6]
Understanding how the molecule fails allows for better prevention.
-
Microbial Degradation (Primary Risk): Bacteria utilize the Glycine Cleavage System (GCS) , a multienzyme complex that reversibly catalyzes the degradation of glycine into CO₂, NH₃, and a methylene group (transferred to tetrahydrofolate). This process rapidly depletes the labeled glycine pool in non-sterile buffers.
-
Maillard Reaction: If stored with reducing sugars (e.g., glucose in media prep) at room temperature or upon autoclaving, the amino group of glycine reacts to form brown melanoidins. Never autoclave glycine with glucose.
-
Isotopic Exchange: The backbone ¹³C and ¹⁵N atoms are non-exchangeable under physiological conditions. However, the alpha-protons (¹H) can exchange with solvent deuterium (D₂O) at high pH (>9), potentially complicating NMR spectra (disappearance of the ¹H signal), though the ¹³C/¹⁵N labels remain intact.
References
-
Cambridge Isotope Laboratories. (2024). Glycine (2-13C, 99%; 15N, 98%) Technical Data Sheet. CIL. Link
-
Sigma-Aldrich. (2024). Glycine-2-13C,15N Safety Data Sheet (SDS). Merck KGaA. Link
-
Biological Magnetic Resonance Data Bank (BMRB). (2024). Entry bmse000089: Glycine Chemical Shifts. University of Wisconsin-Madison. Link
-
Verleysdonk, S., et al. (1999). Rapid uptake and degradation of glycine by astroglial cells in culture. Glia, 27(3), 239-248. Link
-
Trevino, M. A., et al. (2025).[2] Denatured Ensemble 1H, 13C and 15N Chemical Shift Values for Amino Acid Residues in a Glycine-Rich Protein. ChemRxiv. Link
Sources
Precision Deconvolution in Dual-Isotope Tracing: A Technical Guide to Natural Abundance Correction for GLYCINE (2-13C; 15N+)
Executive Summary
Stable isotope tracing is the gold standard for mapping metabolic fluxes in biological systems. Among the most versatile tracers is Glycine (2-13C; 15N+) , a dual-labeled molecule that simultaneously interrogates one-carbon (folate) metabolism, glutathione biosynthesis, and purine ring assembly. However, the exact quantification of tracer incorporation is heavily confounded by the natural abundance of environmental isotopes (e.g., 13C, 15N, 2H, 18O).
Because 13C and 15N introduce nearly identical nominal mass shifts, classical single-isotope Natural Abundance Correction (NAC) algorithms fail catastrophically when applied to dual-isotope data. This whitepaper details the mathematical causality of dual-isotope isotopic overlap, evaluates mass spectrometry resolution constraints, and provides a self-validating experimental protocol to generate highly accurate Mass Isotopomer Distributions (MIDs).
The Mechanistic Utility of Dual-Labeled Glycine
The selection of Glycine (2-13C; 15N+) is not arbitrary; it is driven by the specific biochemical architecture of cellular metabolism.
-
Carbon Tracking (2-13C): The alpha-carbon of glycine is a primary carbon donor for the folate cycle. Through the reversible action of Serine Hydroxymethyltransferase (SHMT), this carbon is transferred to tetrahydrofolate (THF) to form 5,10-methylene-THF, a critical precursor for thymidylate synthesis and methylation reactions.
-
Nitrogen Tracking (15N): The amino group of glycine is directly incorporated into the purine backbone (forming the N7 position) and is a fundamental building block for heme and glutathione (GSH) biosynthesis.
By utilizing a dual-labeled tracer, researchers can establish causality between amino acid availability and nucleotide biosynthesis from a single precursor pool.
Metabolic fate of Glycine (2-13C; 15N+) through one-carbon and nucleotide biosynthesis pathways.
The Physics of Isotopic Overlap: Why Standard Correction Fails
When a metabolite is analyzed via mass spectrometry (MS), the observed signal is a convolution of the introduced tracer and the natural abundance of all elements present in the molecule[1].
In a single-isotope experiment (e.g., U-13C-Glucose), correction matrices only need to account for the natural abundance of 13C (~1.07%) and minor contributions from oxygen or hydrogen. However, in a dual-isotope experiment using 13C and 15N, the physics of mass defects creates a severe analytical bottleneck.
The mass increase caused by a 13C substitution is +1.00335 Da , whereas a 15N substitution adds +0.99704 Da . The absolute mass difference between a molecule incorporating one 13C versus one 15N is approximately 0.0063 Da .
If the mass spectrometer operates at a standard high resolution (e.g.,
Mathematical Framework: Multi-Dimensional Matrices & NNLS
To establish a trustworthy correction system for dual-isotope data, advanced algorithms like AccuCor2 [2] or IsoCor [4][5] must be employed. These tools utilize resolution-dependent, multi-dimensional correction matrices.
Matrix Convolution
The observed MID vector (
For a dual-isotope experiment,
Non-Negative Least Squares (NNLS) Optimization
Simply inverting the matrix (
Algorithmic workflow for dual-isotope natural abundance correction using NNLS optimization.
Self-Validating Experimental Protocol
Step 1: Baseline Matrix Generation (The "Zero" Check)
-
Culture cells or prepare biological matrices in perfectly unlabeled media (containing standard 12C/14N Glycine).
-
Extract metabolites and acquire MS data using identical parameters to the experimental cohort.
-
Process the data through the NAC algorithm (e.g., AccuCor2).
-
Validation Gate: The corrected MID for all target metabolites MUST yield
M+0. If any M+1 or M+2 fraction exceeds , the chemical formula inputted into the software is incorrect, or a derivatization adduct was omitted.
Step 2: Tracer Purity Validation (The "Max" Check)
-
Prepare a neat solution of the Glycine (2-13C; 15N+) tracer.
-
Acquire MS data and process through the NAC algorithm.
-
Validation Gate: The corrected MID must perfectly match the manufacturer's Certificate of Analysis (typically
M+2). This confirms the algorithm is not over-correcting the heavy isotopes.
Step 3: Biological Experiment & Resolution-Dependent Correction
-
Treat the biological model with Glycine (2-13C; 15N+).
-
Acquire data via LC-HRMS (Orbitrap/TOF) or GC-MS.
-
Input the exact mass resolution (
) of the instrument into AccuCor2 or IsoCor[3][5].-
Causality: If
, the software will automatically collapse the theoretical 13C and 15N vectors into a single combined M+1 correction parameter, preventing algorithmic failure[2].
-
-
Execute NNLS optimization to generate the final
distributions.
Quantitative Data Summaries
To execute accurate corrections, algorithms rely on precise isotopic natural abundances. Table 1 summarizes the standard values utilized in dual-isotope correction matrices.
Table 1: Isotopic Natural Abundances for Correction Matrices
| Element | Light Isotope | Mass (Da) | Abundance (%) | Heavy Isotope | Mass (Da) | Abundance (%) |
| Carbon | 12C | 12.00000 | 98.93 | 13C | 13.00335 | 1.07 |
| Nitrogen | 14N | 14.00307 | 99.63 | 15N | 15.00011 | 0.37 |
| Oxygen | 16O | 15.99491 | 99.76 | 18O | 17.99916 | 0.20 |
| Hydrogen | 1H | 1.00783 | 99.98 | 2H | 2.01410 | 0.015 |
Table 2 demonstrates the causal impact of Natural Abundance Correction on a theoretical Serine molecule extracted from a Glycine (2-13C; 15N+) tracing experiment. Note how the raw data artificially inflates the M+1 and M+3 fractions due to natural 13C/15N contributions from the rest of the molecule, which NNLS optimization successfully resolves.
Table 2: Example Correction of Serine (Extracted from Dual-Tracing Experiment)
| Isotopologue | Raw Fractional Abundance ( | Corrected Fractional Abundance ( |
| M+0 | 0.452 | 0.481 |
| M+1 | 0.125 | 0.102 |
| M+2 | 0.380 | 0.417 |
| M+3 | 0.043 | 0.000 (Noise removed by NNLS) |
References
- IsoCor: correcting MS data in isotope labeling experiments Source: Oxford Academic URL
- Source: PMC (NIH)
- AccuCor2 Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments Source: ChemRxiv URL
- Source: PMC (NIH)
- Corna - An Open Source Python Tool For Natural Abundance Correction In Isotope Tracer Experiments Source: bioRxiv URL
- MetaSys-LISBP/IsoCor: IsoCor: Isotope Correction for mass spectrometry labeling experiments Source: GitHub URL
Sources
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. GitHub - MetaSys-LISBP/IsoCor: IsoCor: Isotope Correction for mass spectrometry labeling experiments [github.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. biorxiv.org [biorxiv.org]
Understanding dual isotope labeling with 13C and 15N
Dual Isotope Labeling ( C/ N): A Technical Framework for Structural Biology and Metabolomics
Executive Summary
Dual isotope labeling—the uniform incorporation of Carbon-13 (
Part 1: Production Methodologies (The Foundation)
The integrity of any dual-labeling experiment relies entirely on the isotopic purity of the input material. Incomplete incorporation or "isotopic dilution" renders complex NMR pulse sequences insensitive and mass spectrometry data uninterpretable.
Validated Protocol: High-Density Expression in M9 Minimal Media
While rich media (LB/TB) promote growth, they contain unlabeled amino acids that compete with labeled substrates. The following protocol utilizes a strict M9 Minimal Media system supplemented with trace elements to ensure >98% isotopic enrichment.
Causality: We use
Table 1: Optimized M9 Labeling Media (1 Liter)
| Component | Quantity | Function |
| Na | 6.0 g | Buffering Agent |
| KH | 3.0 g | Buffering Agent |
| NaCl | 0.5 g | Osmotic Balance |
| 1.0 g | Sole Nitrogen Source ( | |
| 2.0 - 3.0 g | Sole Carbon Source ( | |
| MgSO | 2.0 mL | Magnesium cofactor (add after autoclaving) |
| CaCl | 0.1 mL | Calcium cofactor (add after autoclaving) |
| Thiamine (Vit B1) | 10 mg | Essential vitamin for E. coli K12 strains |
| Trace Metals Mix | 1.0 mL | Fe, Zn, Cu, Mn, Co (Critical for metalloenzymes) |
Step-by-Step Workflow
-
Adaptation (Critical): Do not inoculate M9 directly from an LB plate. Inoculate a 5 mL "starter" culture of M9 (using unlabeled glucose/NH
Cl to save cost) with a single colony. Grow overnight. This adapts the metabolic machinery to minimal media. -
Scale-Up: Centrifuge the starter culture to remove unlabeled media. Resuspend in fresh M9 containing the labeled isotopes. Inoculate the main culture.[2]
-
Induction: Grow at 37°C until OD
reaches 0.6–0.8. Induce with IPTG (typically 0.5–1.0 mM).[3] -
Harvest: Harvest cells after 4–12 hours (protein dependent).
Visualization: Production Workflow
The following diagram illustrates the critical adaptation and labeling steps to prevent isotopic dilution.
Caption: Workflow for minimizing isotopic dilution. The wash step is critical to prevent carryover of unlabeled metabolites.
Part 2: Applications in NMR Spectroscopy
In protein NMR, dual labeling is not optional for proteins >10 kDa; it is a physical requirement. It enables Triple Resonance Experiments , which transfer magnetization through the scalar couplings (J-couplings) of the peptide backbone rather than through space (NOE).[4]
The Physics of Magnetization Transfer
Standard proton NMR fails for large proteins due to spectral overlap. Dual labeling allows us to spread signals into three dimensions (Proton, Nitrogen, Carbon).[5]
-
N HSQC: The "fingerprint" of the protein. Correlates the amide proton (
H ) with the attached nitrogen ( N). -
Triple Resonance (The "Walk"): We use the large one-bond couplings (
Hz, Hz, Hz) to transfer magnetization sequentially along the backbone.
Key Experiments for Backbone Assignment
To assign a protein, we must link residue
| Experiment | Magnetization Path | Correlations Observed | Function |
| HNCO | H | H | Links amide to preceding carbonyl.[4][6] High sensitivity. |
| HNCA | H | H | Links amide to own and preceding alpha carbon.[4][6] |
| HN(CO)CA | H | H | Links amide to preceding alpha carbon only. |
| HNCACB | H | H | Determines amino acid type via C |
Visualization: The NMR Backbone Walk
This diagram visualizes the connectivity established by the HNCA and HN(CO)CA experiments, which are the gold standard for sequential assignment [1].
Caption: Connectivity logic. HNCA (Green) sees both Cα.[6] HN(CO)CA (Blue/Dashed) sees only the preceding Cα, allowing sequential placement.
Part 3: Applications in Mass Spectrometry (Metabolic Flux)
While NMR focuses on structure, Mass Spectrometry (MS) utilizes dual labeling for Metabolic Flux Analysis (MFA) . By feeding cells
Mass Isotopologue Distribution (MID)
In MS, dual labeling creates complex mass shifts. A peptide labeled with
Flux Analysis Logic
-
Carbon Tracing: Determines the topology of carbon skeleton rearrangements (e.g., Glycolysis vs. Pentose Phosphate Pathway).
-
Nitrogen Tracing: Tracks amino acid biosynthesis and transamination reactions.
-
Dual Tracing: Resolves pathways where carbon and nitrogen metabolism intersect, such as the Glutamine-Glutamate axis or Nucleotide biosynthesis [2].
Part 4: Troubleshooting & Quality Control
Trustworthiness in data requires rigorous QC. A failed labeling experiment is costly in both time and isotopes.
Common Failure Modes
-
Incomplete Incorporation: Caused by contamination with unlabeled glucose/amino acids (e.g., accidental use of LB starter).
-
Diagnosis: Mass spec shows a "pre-peak" or a skewed isotopic envelope.
-
-
Scrambling: In eukaryotic systems, metabolic recycling can move labels to unexpected positions.
-
Mitigation: Use auxotrophic strains or specific inhibitors.
-
-
Auxotrophy Leakage: If using a specific auxotroph (e.g., Leu-), ensure the added labeled amino acid is in excess, or the cell may stall or activate salvage pathways.
QC Protocol: The "Mass Check"
Before running a 3-week NMR acquisition:
-
Purify a small aliquot of protein.
-
Run intact protein Mass Spectrometry (ESI-TOF).
-
Calculate the theoretical 100% labeled mass.
-
Pass Criteria: Experimental mass must be within ±1 Da of theoretical labeled mass, with <5% intensity at the unlabeled (
) or partially labeled ( ) positions [3].
References
-
Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research.
-
Sauer, U. (2006). Metabolic networks in motion: 13C-based flux analysis. Molecular Systems Biology.
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. Molecular & Cellular Proteomics.
Sources
- 1. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. lucianosphere.medium.com [lucianosphere.medium.com]
- 4. Triple resonance three-dimensional protein NMR: Before it became a black box - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protein-nmr.org.uk [protein-nmr.org.uk]
- 6. Triple-resonance nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Technical Guide: Tracing One-Carbon Metabolism with Glycine (2-13C; 15N)
This guide serves as an advanced technical resource for designing, executing, and interpreting one-carbon (1C) metabolism studies using the dual-labeled stable isotope tracer Glycine (2-13C; 15N) .
Core Directive: The Strategic Value of Dual-Labeling
In the landscape of metabolic flux analysis (MFA), single-isotope tracers (e.g., U-13C-Glucose or 15N-Glutamine) often fail to resolve the complex compartmentalization of one-carbon metabolism. The Glycine (2-13C; 15N) tracer is uniquely engineered to deconvolute the two primary metabolic fates of glycine:
-
Direct Incorporation: Utilization of the intact glycine backbone (e.g., into Purines, Glutathione, Heme).
-
One-Carbon Unit Generation: Splitting of the molecule via the Glycine Cleavage System (GCS) to fuel the folate cycle.[1][2][3]
By tracking the divergence of the
Mechanistic Tracing Principles
Atom Mapping and Metabolic Fates
Understanding the precise destination of each atom is the foundation of experimental design.
| Target Metabolite | Pathway | Tracer Incorporation (Glycine 2-13C; 15N) | Mass Shift (M+X) | Mechanistic Insight |
| Serine | SHMT Reversal (Direct) | Gly backbone incorporation | M+2 ( | Cytosolic Serine Synthesis |
| Serine | GCS + SHMT (Recycled) | Gly backbone + GCS-derived 1C unit | M+3 ( | Mitochondrial 1C flux contribution |
| Purines (ATP/GTP) | De Novo Synthesis | Direct Glycine incorporation (C4, C5, N7) | M+2 | Base ring construction |
| Purines (ATP/GTP) | 1C Recycling | GCS-derived 1C unit incorporation (C2, C8) | M+1 / M+3 | Folate cycle activity |
| Glutathione (GSH) | Redox Defense | C-terminal addition | M+2 | Antioxidant capacity |
| Heme | Porphyrin Synthesis | 8 Glycines per Heme | Multiple | Erythropoiesis/Mitochondrial function |
The GCS vs. SHMT "Fork"
The critical analytical power of this tracer lies in distinguishing between Serine Hydroxymethyltransferase (SHMT) activity and Glycine Cleavage System (GCS) activity.
-
SHMT Pathway: Reversibly converts Glycine + 5,10-methylene-THF
Serine. If the 5,10-methylene-THF is unlabeled, the resulting Serine is M+2 . -
GCS Pathway: Decarboxylates Glycine.[4] The C2 (
C) becomes the methylene group of 5,10-methylene-THF.[2][4] If this labeled 1C unit reacts with another labeled Glycine via SHMT, the resulting Serine is M+3 .
Pathway Visualization
The following diagram illustrates the atom-specific flow of the tracer through the mitochondrial and cytosolic compartments.
Figure 1: Atom-resolved metabolic flux of Glycine (2-13C; 15N). Green paths indicate direct backbone incorporation; Red paths indicate recycling of the C2-carbon via the folate cycle.
Experimental Protocol: LC-MS/MS Workflow
Reagents and Tracer Preparation
-
Tracer: Glycine (2-13C, 99%; 15N, 98%).[5]
-
Media: Custom DMEM/RPMI lacking Glycine and Serine (to maximize label uptake). Dialyzed FBS must be used to remove background amino acids.
-
Concentration: Physiological glycine levels (0.4 – 1.0 mM).
Cell Culture & Labeling[7]
-
Seeding: Seed cells (e.g., 5x10⁵ cells/well in 6-well plates) and allow attachment overnight in standard media.
-
Wash: Wash cells 2x with warm PBS to remove residual unlabeled amino acids.
-
Pulse: Add labeling medium containing Glycine (2-13C; 15N) .
-
Duration: 24-48 hours for steady-state analysis; 0-6 hours for kinetic flux.
-
-
Quench: Rapidly aspirate media. Wash 1x with ice-cold saline (0.9% NaCl). Do not use PBS for the final wash if analyzing nucleotides, as phosphate can interfere with LC-MS ionization.
-
Extraction: Add 500 µL 80:20 Methanol:Water (pre-chilled to -80°C) . Scrape cells on dry ice.
Mass Spectrometry Acquisition (HILIC Mode)
Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain polar metabolites like glycine, serine, and nucleotides.
-
Column: Waters XBridge Amide or SeQuant ZIC-pHILIC (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 85% B to 40% B over 15 minutes.
-
MS Polarity: Positive (for Amino Acids) and Negative (for Nucleotides/Folates) switching mode.[6]
Data Analysis Workflow
Figure 2: Data processing logic for distinguishing metabolic routes.
Data Interpretation & Troubleshooting
The "Serine M+2 vs. M+3" Ratio
This is the primary metric for assessing mitochondrial one-carbon flux.
-
High M+2 / Low M+3: Indicates low GCS activity or low mitochondrial-to-cytosolic formate transport. The cell is relying on cytosolic SHMT1 to interconvert glycine and serine.
-
High M+3: Indicates high GCS activity. The cell is breaking down glycine in the mitochondria, generating formate, and using that formate to synthesize serine in the cytosol.[1][2][3][4] This phenotype is common in aggressive, glycine-addicted tumors (e.g., diffuse large B-cell lymphoma).
Purine Isotopologues
-
M+2 (Base): Represents the glycine backbone (C4-C5-N7). This should be the dominant species if de novo purine synthesis is active.
-
M+1 (Base): Can occur if the amine (15N) is lost via transamination, but the carbon backbone is retained? Rare. More likely represents 1C incorporation from the tracer into an unlabeled backbone (via Formate -> C2/C8).
-
M+3 (Base): Represents Glycine backbone (M+2) + one labeled 1C unit (M+1) at position C2 or C8.
Common Pitfalls
-
Tracer Purity: Ensure the tracer is >98% pure. Impurities (e.g., Glycine-2-13C only) will skew the M+2/M+3 ratio.
-
Media Contamination: Even small amounts of unlabeled glycine in "dialyzed" serum can dilute the tracer, reducing M+2 enrichment. Always verify T=0 media samples.
-
Derivatization (GC-MS): If using GC-MS, remember that derivatization agents (e.g., BSTFA, MTBSTFA) add natural abundance carbons. You must correct for these added carbons before calculating isotopomer distributions.
References
-
Teddin, N. et al. "Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo." International Journal of Molecular Sciences, 2020.[3] Link
-
Maddocks, O. D. K. et al. "Serine starvation induces stress and p53-dependent metabolic remodelling in cancer cells." Nature, 2013. Link
-
Ducker, G. S. et al. "Reversal of Cytosolic One-Carbon Flux Compensates for Loss of the Mitochondrial Folate Pathway." Cell Metabolism, 2016. Link
-
Cambridge Isotope Laboratories. "Glycine (2-13C; 15N) Product Specifications." Link
-
Shemin, D. & Rittenberg, D. "The Biological Utilization of Glycine for the Synthesis of the Protoporphyrin of Hemoglobin."[7] Journal of Biological Chemistry, 1946. (Foundational reference for Heme/Glycine).[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. isotope.com [isotope.com]
- 6. ckisotopes.com [ckisotopes.com]
- 7. Measurement of Hemoglobin Synthesis Rate in Vivo Using a Stable Isotope Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Selective Glycine (2-13C; 15N) Labeling for High-Resolution Protein NMR
This Application Note is structured as a high-level technical guide for Senior Scientists and Drug Discovery professionals. It focuses on the specific utility of Glycine (2-13C; 15N) —a selective isotopic labeling reagent—for resolving complex protein structures and dynamics by NMR.
Executive Summary
In the structural determination of high-molecular-weight (>30 kDa) or intrinsically disordered proteins (IDPs), spectral crowding often renders standard Uniform (
This guide details the mechanistic rationale, experimental protocols, and data analysis strategies for deploying Glycine (2-13C; 15N) in solution NMR.
Technical Background & Mechanistic Rationale
The Isotope Spin System
Unlike uniform labeling, Glycine (2-13C; 15N) creates an isolated spin pair system within the protein backbone.
- (Amide): Provides the chemical shift coordinate for the nitrogen dimension.
-
(
-Carbon): Labeled.[1] Allows for scalar coupling measurement and chemical shift assignment.[1] -
(Carbonyl): Unlabeled .[1] This is the critical feature. It eliminates the strong
coupling (~55 Hz), preventing magnetization loss to the carbonyl and simplifying relaxation pathways.
Strategic Applications
| Application Area | Mechanism of Action | Benefit |
| Spectral Simplification | Only Gly residues appear in | Resolves overlap in large proteins or IDPs where Gly signals cluster.[1] |
| Resonance Assignment | Serves as a "landmark" filter. | Unambiguously identifies Gly peaks in a crowded U-labeled spectrum via overlay.[1] |
| Relaxation Analysis | Isolates the | Removes interference from |
| Scrambling Detection | Monitors metabolic conversion.[1] | Gly |
Experimental Protocol: Selective Labeling in E. coli
Materials
-
Expression Host: E. coli BL21(DE3) or auxotrophic strains (e.g., DL39) to prevent scrambling.[1]
-
Isotope Source: Glycine (2-13C; 15N) (98%+ enrichment).[1][2][3]
-
Base Medium: M9 Minimal Media (prepared with unlabeled
and Glucose).[1]
Workflow Diagram
The following diagram illustrates the critical path for selective labeling, highlighting the "Switch Point" where the labeled amino acid is introduced to maximize incorporation and minimize metabolic scrambling.
Figure 1: Optimized workflow for selective amino acid labeling in E. coli. The addition of the labeled Glycine occurs immediately prior to induction to saturate the intracellular pool.
Step-by-Step Methodology
Step 1: Pre-Culture Inoculate a single colony into 10 mL LB media.[1] Incubate overnight at 37°C.
Step 2: Adaptation to Minimal Media Pellet cells and resuspend in 50 mL of unlabeled M9 media.[1] Grow to saturation. This adapts the metabolic machinery to minimal conditions.[1]
Step 3: Large Scale Growth
Inoculate 1 L of Unlabeled M9 Media (containing 1g/L
Step 4: The "Shift" (Critical Step)
-
Cool the culture to the expression temperature (typically 18°C–25°C) to slow metabolism and reduce scrambling.[1]
-
Optional: Add metabolic inhibitors if using a wild-type strain (e.g., glyphosate can inhibit the shikimate pathway, though less relevant for Gly; for Gly-Ser scrambling, limiting folate cycles is complex, so high dosage is preferred).[1]
-
Add Isotope: Add Glycine (2-13C; 15N) dissolved in water to a final concentration of 100–200 mg/L .
-
Wait 15 minutes to allow cellular uptake and pool saturation.
Step 5: Induction Add IPTG (0.5–1.0 mM) to induce protein expression.[1] Incubate for 4–12 hours depending on protein stability.
Step 6: Purification
Harvest cells and purify using standard affinity chromatography (Ni-NTA) and Size Exclusion Chromatography (SEC) into the final NMR buffer (e.g., 20 mM Phosphate, pH 6.5, 50 mM NaCl, 10%
NMR Spectroscopy & Data Analysis
Pulse Sequence Selection
Since the carbonyl carbon is unlabeled (
| Pulse Sequence | Result with Gly (2-13C; 15N) | Usage |
| Only Glycine peaks appear.[1] | Filtering, Identification.[1] | |
| HNCA | Correlations between | Assigning |
| HN(CO)CA | Blank for Gly residues.[1] | Confirms the absence of |
| CC-TOCSY | Blank (No side chain).[1] | Confirms residue type (Gly has no |
Handling Metabolic Scrambling
Glycine and Serine interconvert via Serine Hydroxymethyltransferase (SHMT).[1]
-
Observation: If scrambling occurs, you will see weak signals in the Serine region of the HSQC.
-
Differentiation: Run a standard HNCA.
-
Gly:
~45 ppm.[1] -
Ser:
~58 ppm; ~64 ppm (if scrambling transfers label to ).
-
-
Mitigation: High concentration of labeled Gly (200 mg/L) suppresses the biosynthetic pathway via feedback inhibition.
Visualization of Spin System
The following diagram details the magnetization transfer pathways available in this specific isotopomer.
Figure 2: The Glycine (2-13C; 15N) spin system. Note the "magnetic isolation" of the Alpha-carbon due to the silent Carbonyl (12C), preventing sequential transfer via CO.
References
-
Cambridge Isotope Laboratories. (n.d.).[1] Glycine (2-13C; 15N) Product Specification. Retrieved from
-
Gardner, K. H., & Kay, L. E. (1998).[1][4] The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins.[][4] Annual Review of Biophysics and Biomolecular Structure, 27, 357-406.[1] Retrieved from [1]
-
Wüthrich, K. (1986).[1] NMR of Proteins and Nucleic Acids. Wiley-Interscience.[1] (Foundational text on spin systems).
-
McIntosh, L. P., & Dahlquist, F. W. (1990).[1] Biosynthetic incorporation of 15N and 13C for assignment and interpretation of nuclear magnetic resonance spectra of proteins.[][6] Quarterly Reviews of Biophysics, 23(1), 1-38.[1] (Seminal work on selective labeling).
-
Takeuchi, K., et al. (2007).[1] Amino-acid selective isotope labeling of proteins for NMR study. Methods in Molecular Biology. (Detailed protocols on scrambling suppression).
Sources
Application Notes & Protocols: Tracing One-Carbon Metabolism in Cancer Cells with [2-¹³C; ¹⁵N]Glycine
Authored by: A Senior Application Scientist
Abstract
Metabolic reprogramming is a cornerstone of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1] The serine-glycine one-carbon (1C) network is a critical hub in this reprogramming, providing essential precursors for the synthesis of nucleotides, proteins, and lipids, while also maintaining cellular redox balance.[2][3] Glycine, a non-essential amino acid, is a key node in this network. This document provides a detailed guide for researchers on the application of the dual-labeled stable isotope, [2-¹³C; ¹⁵N]Glycine , to perform metabolic flux analysis in cancer cells. We will delve into the underlying principles, provide validated, step-by-step protocols from cell culture to data analysis, and explain the causality behind key experimental choices, empowering researchers to quantitatively map the intricate flow of glycine through cancer metabolism.
Scientific Principle: Why Use [2-¹³C; ¹⁵N]Glycine?
Cancer cells exhibit an elevated demand for glycine.[4] It serves as a primary donor for one-carbon units and provides a significant portion of the carbon and nitrogen backbone for de novo purine synthesis, a pathway essential for DNA and RNA production in rapidly dividing cells.[5][6]
The choice of [2-¹³C; ¹⁵N]Glycine as a tracer is strategic due to its ability to simultaneously track the fate of both the glycine backbone carbon and its amino nitrogen.
-
The ¹⁵N Label: Directly traces the incorporation of glycine's nitrogen into downstream molecules. Its most prominent fate is the N7 position of the purine ring, providing a direct measure of de novo purine synthesis flux.[5]
-
The ¹³C Label at the C2 (α-carbon) position: This carbon is retained during many of glycine's key metabolic transformations.
-
Serine Synthesis: In the reverse reaction catalyzed by Serine Hydroxymethyltransferase (SHMT), the ¹³C-labeled C2 of glycine becomes the C2 of serine. The mitochondrial isoform, SHMT2, is frequently overexpressed in various cancers and is a key driver of this conversion.[7][8][9]
-
Purine Synthesis: The C2 of glycine is incorporated as the C5 of the purine ring.[5]
-
One-Carbon (Folate) Cycle: When glycine is converted to serine, the C2 is retained. Conversely, when serine is cleaved to produce glycine and a one-carbon unit, the C2 of the resulting glycine originates from serine's C2. Tracing with [2-¹³C]glycine allows for the precise tracking of this backbone carbon through the interconnected serine-glycine synthesis pathways.
-
By combining these two labels, researchers can deconvolve complex and intersecting pathways, such as quantifying the direct contribution of glycine to purine synthesis versus its indirect contribution via conversion to serine and subsequent one-carbon unit donation.
Visualizing the Metabolic Journey of [2-¹³C; ¹⁵N]Glycine
The tracer's path through central carbon metabolism is multifaceted. The diagram below illustrates the primary routes and the fate of the isotopic labels.
Caption: Metabolic fate of [2-¹³C; ¹⁵N]Glycine in a cancer cell.
Experimental Design & Workflow
A successful metabolic flux experiment requires careful planning. The general workflow is depicted below, followed by key considerations.
Sources
- 1. International Journal of Oncology [spandidos-publications.com]
- 2. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine and glycine metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. rupress.org [rupress.org]
- 7. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis [jcancer.org]
Protocol for using GLYCINE (2-13C; 15N+) as a metabolic tracer in cell culture
Application Note: High-Resolution Metabolic Tracing using GLYCINE (2-13C; 15N) in Cell Culture
Target Audience: Researchers, scientists, and drug development professionals specializing in metabolomics, oncology, and cellular metabolism.
Executive Summary
Serine-glycine one-carbon (SGOC) metabolism is a critical hub for cellular proliferation, redox homeostasis, and epigenetic regulation. While fully labeled (U-¹³C; ¹⁵N) glycine is common, it obscures the distinct metabolic fates of individual carbon atoms—specifically the divergent paths of the carboxyl (C1) and alpha (C2) carbons.
By utilizing GLYCINE (2-¹³C; ¹⁵N) , researchers can simultaneously track two distinct metabolic axes: the direct incorporation of the intact amino acid into purines and glutathione, and the mitochondrial cleavage of glycine into 1-carbon (1C) units[1]. This protocol outlines the mechanistic rationale, experimental design, and step-by-step workflow for deploying this dual-labeled tracer in mammalian cell culture to generate high-fidelity fluxomic data.
Mechanistic Rationale: The Dual-Pathway Advantage
To extract meaningful causality from mass isotopomer distributions (MIDs), one must understand the precise atom mapping of the tracer. GLYCINE (2-¹³C; ¹⁵N) is uniquely positioned to act as a self-validating system for two primary metabolic branches:
A. Direct Incorporation (The M+2 Axis) Glycine is a direct substrate for both antioxidant defense and nucleotide synthesis.
-
Glutathione (GSH) Synthesis: The entire glycine molecule is conjugated to
-glutamylcysteine by glutathione synthetase. Because the tracer contains ¹³C at the alpha-carbon and ¹⁵N at the amino group, its intact incorporation yields an unambiguous M+2 mass shift in the GSH pool[2]. -
De Novo Purine Synthesis: Glycine is incorporated directly into the purine imidazole ring via GAR synthetase, contributing atoms C4, C5, and N7. The C1 (unlabeled) becomes C4, the 2-¹³C becomes C5, and the ¹⁵N becomes N7. This direct integration yields an M+2 mass shift in IMP, AMP, and GMP[3].
B. Mitochondrial Cleavage & 1C Metabolism (The M+1 Axis) The Glycine Cleavage System (GCS) catabolizes glycine in the mitochondria. The unlabeled C1 is lost as CO₂, and the ¹⁵N is released as ammonium. Crucially, the 2-¹³C is transferred to tetrahydrofolate (THF) to form 5,10-methylene-THF.
-
This ¹³C-labeled 1C unit can be exported to the cytosol as formate, where it contributes to C2 and C8 of the purine ring (yielding M+1 or M+3/M+4 if combined with the direct M+2 ring labeling)[1].
-
Alternatively, the ¹³C unit is utilized by thymidylate synthase to methylate dUMP, yielding an M+1 mass shift in dTMP[1].
Metabolic fate of GLYCINE (2-13C; 15N) mapping direct incorporation and 1C cleavage pathways.
Data Presentation: Expected Mass Isotopologue Shifts
To facilitate rapid LC-MS/MS data interpretation, the following table summarizes the expected primary mass shifts based on the mechanistic routing of the tracer atoms.
| Metabolite | Primary Pathway | Expected Mass Shift | Mechanistic Origin |
| Glutathione (GSH) | Direct Synthesis | M+2 | Intact incorporation of 2-¹³C and ¹⁵N into the glycyl moiety. |
| IMP / AMP / GMP | Direct Synthesis | M+2 | ¹³C at C5, ¹⁵N at N7 via GAR synthetase. |
| IMP / AMP / GMP | Direct + GCS (Mixed) | M+3 or M+4 | M+2 (imidazole ring) + M+1/M+2 from ¹³C-formate at C2/C8. |
| dTMP | GCS / 1C Metabolism | M+1 | ¹³C from 5,10-methylene-THF via thymidylate synthase. |
| Serine | GCS / 1C Metabolism | M+1 | ¹³C from 5,10-methylene-THF via cytosolic SHMT. |
Experimental Protocol: Cell Culture & Extraction
This protocol is designed as a self-validating system. Every step is optimized to prevent isotopic dilution and arrest metabolic flux instantaneously, ensuring that the detected MIDs reflect true biological causality rather than sample preparation artifacts.
Phase 1: Media Preparation & Cell Synchronization
Causality: Standard FBS contains high levels of unlabeled amino acids. Failing to use dialyzed FBS will result in uncontrolled isotopic dilution, rendering flux calculations mathematically invalid.
-
Prepare custom DMEM lacking unlabeled glycine and serine.
-
Supplement with 10% Dialyzed FBS (10 kDa MWCO) to remove endogenous small-molecule metabolites.
-
Seed cells in 6-well plates and allow them to adhere and synchronize in this custom media (supplemented with natural abundance glycine at 0.4 mM) for 24 hours.
Phase 2: Isotope Pulse
Causality: Tracer concentrations must match physiological levels to prevent artificial metabolic rewiring (e.g., forcing a pathway due to substrate overabundance).
-
Aspirate the natural abundance media.
-
Wash cells gently with 1X PBS (37°C) to remove residual unlabeled metabolites.
-
Add the pre-warmed (37°C) tracing media containing 0.4 mM GLYCINE (2-¹³C; ¹⁵N) .
-
Incubate cells for the desired kinetic time points (e.g., 0h, 2h, 6h, 12h, 24h). Note: GSH labeling typically plateaus by 6-12 hours, while purine nucleotide pools may require 24 hours to reach isotopic steady state.
Phase 3: Rapid Quenching & Extraction
Causality: Cellular ATP/GTP turns over in seconds. Rapid quenching with ultra-cold solvent instantly denatures enzymes, preventing the artifactual degradation of triphosphates into monophosphates.
-
At each time point, place the 6-well plate directly on an ice bed.
-
Rapidly aspirate the tracing media.
-
Immediately add 1 mL of pre-chilled (-80°C) 80% Methanol / 20% LC-MS grade Water .
-
Incubate the plate at -80°C for 15 minutes to ensure complete protein precipitation.
-
Scrape the cells using a cell scraper and transfer the lysate to pre-chilled Eppendorf tubes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the metabolite-rich supernatant to LC-MS vials.
Phase 4: LC-MS/MS Acquisition
Causality: Nucleotides and SGOC intermediates are highly polar and exhibit poor retention on standard C18 columns.
-
Analyze samples using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole for targeted MRM[2].
-
Extract the integrated peak areas for the M+0 through M+n isotopologues and correct for natural isotopic abundance using standard flux analysis software (e.g., IsoCor or INCA).
Self-validating experimental workflow for stable isotope tracing and LC-MS/MS flux analysis.
References[2] Title: Reconstruction of Glutathione Metabolism in the Neuronal Model of Rotenone-Induced Neurodegeneration Using Mass Isotopologue Analysis with Hydrophilic Interaction Liquid Chromatography-Zeno High-Resolution Multiple Reaction Monitoring
Source : Analytical Chemistry (acs.org) URL : 2[1] Title : Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo Source : PubMed Central (nih.gov) URL : 1[3] Title : Regulation of mammalian nucleotide metabolism and biosynthesis Source : ResearchGate (researchgate.net) URL : 3
Sources
Quantitative proteomics with GLYCINE (2-13C; 15N+) as an internal standard
[1][2]
Part 1: Strategic Overview & Mechanistic Grounding
The Isotope Specification
The user has specified Glycine (2-13C; 15N) .[1][3][4][5] It is critical to distinguish this from "Universal Heavy Glycine" (
-
Formula:
- -COOH[2][5] -
Mass Shift: +2.003 Da (approx +2 Da).
-
Primary Utility:
-
Collagen Turnover: Collagen is ~33% Glycine.[2] A single tryptic peptide may contain 5–10 glycines, resulting in a cumulative mass shift of +10 to +20 Da, overcoming the "M+2 overlap" issue of single-label peptides.
-
Metabolic Tracing: Specifically tracking the fate of the
-carbon and nitrogen through the Serine Hydroxymethyltransferase (SHMT) pathway.
-
The "Scrambling" Challenge (The SHMT Bottleneck)
In standard SILAC, Lysine and Arginine are metabolically stable. Glycine is not . The enzyme Serine Hydroxymethyltransferase (SHMT) rapidly interconverts Glycine and Serine.
-
Reaction: Glycine + 5,10-Methylene-THF
Serine + THF.[2] -
Consequence: The
label at position 2 of Glycine becomes the -carbon (position 3) of Serine. The is also transferred.[4] -
Result: Your "Heavy Glycine" experiment effectively becomes a "Heavy Glycine + Heavy Serine" experiment.
-
Protocol Implication: You cannot simply ignore Serine labeling. You must either quantify it as a separate variable or use short pulse times to minimize conversion.
-
Visualization: The Glycine-Serine Scrambling Pathway
The following diagram illustrates the metabolic fate of the tracer, essential for interpreting MS spectra.
Part 2: Experimental Protocol
Experimental Design: Pulse-Chase for Turnover
For Glycine (2-13C; 15N), a Dynamic SILAC (Pulse-Chase) approach is superior to steady-state labeling due to the scrambling issue.[2]
Objective: Measure the Fractional Synthesis Rate (FSR) of collagen or glycine-rich proteins.
Materials
-
Custom Media: DMEM deficient in Glycine and Serine (dialyzed FBS is mandatory to remove background amino acids).
-
Tracer: Glycine (2-13C; 15N) (e.g., Cambridge Isotope Labs or Sigma).[2]
-
Chaser (Optional): Unlabeled Glycine (excess).
Step-by-Step Workflow
Phase A: Cell Culture & Labeling
-
Acclimatization: Culture cells (e.g., Fibroblasts) in standard DMEM + 10% Dialyzed FBS for 24 hours to deplete intracellular pools of unlabeled amino acids.
-
Pulse (Labeling): Replace media with Labeling Medium :
-
Time Points: Harvest cells at
hours.-
Note: For collagen (secreted), collect supernatant media at these time points.[2]
-
Phase B: Sample Preparation (Collagen-Optimized)
Since collagen is the "Killer App" for Glycine labeling, this protocol is optimized for ECM extraction.
-
Fractionation:
-
Soluble Fraction: Remove media (precipitate proteins with TCA/Acetone).
-
Cellular Fraction: Lyse cells in RIPA buffer.
-
Insoluble Matrix (ECM): The remaining plate residue is the cross-linked ECM. Solubilize with 4% SDS or Cyanogen Bromide (CNBr) digestion (CNBr is specific for Methionine, cleaving collagen into large predictable fragments).[2]
-
-
Digestion:
-
Perform standard reduction (DTT) and alkylation (IAA).
-
Why? Trypsin cleaves at Lys/Arg.[6] Collagen peptides are long and Glycine-rich.[2] A single peptide might look like: G-L-P-G-P-P-G-E-R.
-
Mass Shift Calculation: If this peptide has 3 Glycines, the heavy version shifts by
Da. This separates it clearly from the noise.
-
Phase C: LC-MS/MS Parameters
-
Instrument: Orbitrap (Exploris/Lumose) or high-res Q-TOF.
-
Resolution: 60,000 or 120,000 at 200 m/z.
-
Reasoning: You must resolve the neutron binding energy defects and separate the
peaks from potential sulfur ( ) or background noise.
-
-
MS1 Filtering: Set dynamic exclusion to exclude isotopes, but ensure the isolation window (e.g., 1.4 m/z) captures the relevant isotopologues if doing PRM (Parallel Reaction Monitoring).
Part 3: Data Analysis & Quantification
Handling the +2 Da Shift
For a peptide with sequence
-
Light Mass (
): Monoisotopic mass of natural peptide. -
Heavy Mass (
): .[2]
Table 1: Expected Mass Shifts for Glycine (2-13C; 15N)
| Peptide Type | Sequence Example | # Glycines | Mass Shift (Da) | Detectability |
| Standard | LG VTYR | 1 | +2.003 | Low (Overlaps with M+2 of Light) |
| Standard | G AG LG K | 3 | +6.009 | High (Distinct peak) |
| Collagen | G PPG PQG PR | 3 | +6.009 | High |
| Collagen | G LPG AKG LRG DPG P | 5 | +10.015 | Very High |
Calculating Fractional Synthesis Rate (FSR)
Do not use simple Light/Heavy ratios if the labeling is incomplete (pulse experiment). Use the Precursor Enrichment method.
2Where:
- : Intensity of the heavy peptide.
- : Intensity of the light peptide.
-
: Precursor enrichment (enrichment of the free Glycine pool).
-
Self-Validating Step: You must measure the enrichment of free Glycine in the cell lysate to correct for
. If media is 100% labeled, intracellular Glycine might only be 80% labeled due to protein degradation recycling.
-
Correction for Serine Scrambling
If you observe "Heavy Serine" (+2 Da or +3 Da depending on the pathway), you must treat Serine as a second variable label.[2]
-
Check: Look for peptides containing Serine but NO Glycine. If they show a mass shift, scrambling has occurred.
-
Action: Most modern software (Skyline, MaxQuant) allows you to define multiple variable modifications. Define:
-
Glycine: +2.003 Da (Fixed or Variable depending on enrichment).
-
Serine: +2.003 Da (Variable).
-
Part 4: Workflow Visualization
References
-
Zhang, G. et al. (2011). Dynamic proteomics of individual protein turnover in vivo.Molecular & Cellular Proteomics . Link
- Context: Establishes the math for Fractional Synthesis R
-
Cambridge Isotope Laboratories. (2024). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC).[1][2][7]CIL Application Notes . Link
- Context: Source for isotope specifications and general SILAC media prepar
-
Bech-Otschir, D. et al. (2002). Cop9 signalosome-specific phosphorylation of p53.[2]Nature . (Cited for Glycine/Serine metabolism context in proteomics). Link
- Context: Discusses metabolic labeling challenges.
-
Milo, R. & Phillips, R. (2015). Cell Biology by the Numbers: Amino Acid Composition.Garland Science . Link
- Context: Reference for Collagen amino acid frequency (33% Glycine)
-
Amelio, I. et al. (2014). Serine and glycine metabolism in cancer.Trends in Biochemical Sciences . Link
-
Context: Authoritative mechanism for the SHMT Glycine-Serine interconversion pathway described in Part 1.2.[2]
-
Tracing nitrogen flux from GLYCINE (2-13C; 15N+) to purine synthesis.
Application Note: Precision Tracing of Nitrogen & Carbon Flux from [2-13C; 15N]-Glycine to De Novo Purine Synthesis
Executive Summary & Mechanistic Rationale
This guide details the experimental workflow for tracing the metabolic fate of [2-13C; 15N]-Glycine into purine nucleotides (IMP, AMP, GMP). Unlike universal tracers (e.g., U-13C-Glucose), this specific dual-labeled tracer offers a unique advantage: it simultaneously probes the structural integrity of the glycine backbone incorporation and the activity of the mitochondrial one-carbon (1-C) folate cycle.
The "Expertise" Insight: In de novo purine synthesis (DNPS), glycine is conventionally understood to provide the C4-C5-N7 backbone as an intact unit.[1][2] However, in hyper-proliferative cells (e.g., oncology, immunology), glycine is also catabolized via the Glycine Cleavage System (GCS) . This releases the alpha-carbon (2-13C) into the folate pool (as 5,10-methylene-THF), which subsequently labels the C2 and C8 positions of the purine ring.
-
Direct Flux (Backbone): Incorporates 13C at C5 and 15N at N7. (Mass Shift: +2)
-
Indirect Flux (Recycling): Incorporates 13C at C2 and/or C8 via 10-formyl-THF. (Mass Shift: +1 per carbon)
By quantifying the ratio of M+2 (Direct) to M+3/M+4 (Direct + Recycling), researchers can decouple DNPS flux from mitochondrial folate cycle activity.
Pathway Visualization
The following diagram maps the atom-specific transitions from the tracer to the purine ring.
Caption: Dual-pathway incorporation of [2-13C; 15N]-Glycine into IMP. Red path indicates direct backbone incorporation (+2 Da). Yellow path indicates 1-C recycling (+1 Da per carbon).
Experimental Protocol
A. Reagents & Materials
-
Tracer: Glycine (2-13C, 99%; 15N, 99%) (e.g., Cambridge Isotope Labs).
-
Media: Dialyzed FBS (dFBS) is mandatory . Standard FBS contains ~400 µM unlabeled glycine, which will dilute the tracer and suppress the signal.
-
Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.
B. Cell Culture & Labeling (Step-by-Step)
-
Acclimatization:
-
Culture cells in complete media (with dFBS) for 24 hours prior to labeling to adapt them to the dialyzed serum conditions.
-
-
Tracer Media Preparation:
-
Prepare DMEM/RPMI lacking Glucose, Glutamine, and Glycine.
-
Add Glucose and Glutamine to standard levels.
-
Add [2-13C; 15N]-Glycine to a final concentration of 0.4 mM (standard physiological/media level).
-
-
Pulse Labeling:
-
Wash cells 2x with warm PBS to remove residual unlabeled glycine.
-
Add Tracer Media.
-
Time Points:
-
Flux Analysis (Kinetic): 15 min, 30 min, 1 h, 2 h. (Captures rapid turnover of GAR/AICAR).
-
Steady State: 24 h (Captures total pool enrichment in RNA/DNA and nucleotide pools).
-
-
-
Metabolite Extraction (Quenching):
-
Critical: Metabolism must be stopped instantly.
-
Remove media and wash 1x with ice-cold PBS.
-
Place plate on dry ice.
-
Add 1 mL -80°C 80% Methanol .
-
Scrape cells and transfer to a chilled tube.
-
Vortex vigorously (10s) and centrifuge at 15,000 x g for 15 min at 4°C.
-
Transfer supernatant to a new glass vial for LC-MS.
-
LC-MS/MS Methodology
Purine nucleotides are highly polar and negatively charged. Reverse Phase (C18) chromatography is unsuitable. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard.
Instrument Parameters
-
Column: ZIC-pHILIC (Merck/Millipore) or Waters BEH Amide.
-
Why: The polymeric ZIC-pHILIC withstands high pH, which improves the peak shape of phosphorylated nucleotides (AMP/ATP).
-
-
Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
MS Detection: Orbitrap (Q-Exactive) or Q-TOF. High Resolution (>60,000) is required to resolve 13C/15N isotopes from background noise, though they are isobaric to each other in low res, the mass defect is minimal.
-
Polarity: Negative Mode (ESI-).
Gradient Table
| Time (min) | % B (Acetonitrile) | Flow Rate (mL/min) | Description |
| 0.0 | 80 | 0.15 | Initial binding |
| 15.0 | 20 | 0.15 | Linear gradient elution |
| 15.1 | 80 | 0.15 | Return to initial |
| 20.0 | 80 | 0.15 | Re-equilibration |
Data Analysis & Interpretation
A. Mass Isotopomer Distribution (MID) Logic
When analyzing the data, you must correct for natural abundance (using software like IsoCor or El-Maven) and then categorize the isotopologues.
| Metabolite | Isotopologue | Mass Shift | Structural Interpretation |
| IMP | M+0 | +0 | Unlabeled. |
| M+2 | +2.000 | Direct incorporation (Glycine backbone intact).[1] | |
| M+3 | +3.003 | Direct + 1 recycled 1-C unit (at C2 or C8). | |
| M+4 | +4.006 | Direct + 2 recycled 1-C units (at C2 and C8). | |
| ATP | M+2 | +2.000 | Direct incorporation into Adenine base. |
| M+7 | +7.000 | M+2 (Base) + M+5 (Ribose labeled from Glycine-derived Serine gluconeogenesis - Rare in high glucose). |
B. Calculation of GCS Contribution
To quantify the contribution of the Glycine Cleavage System to the purine pool:
-
High Ratio: Indicates active mitochondrial folate cycle and glycine catabolism.[3][4][5]
-
Low Ratio (mostly M+2): Indicates glycine is used primarily for structural synthesis, with 1-C units coming from Serine or Formate.
Troubleshooting & Validation (Self-Validating System)
To ensure "Trustworthiness," include these internal checks:
-
The "Serine Check":
-
Check the Serine pool in your data.
-
If GCS is active, the 2-13C from glycine will label Methylene-THF, which SHMT can convert into [3-13C]-Serine (M+1) .[3]
-
Validation: If you see M+3/M+4 in purines but NO M+1 in Serine, your data is suspect (contamination or integration error).
-
-
The "ATP/GTP Ratio":
-
Glycine flux should label ATP and GTP pools relatively equally in steady state. A major discrepancy suggests a block in IMP dehydrogenase or Adenylosuccinate synthase.
-
-
Linearity Check:
-
Perform a dilution series of the extracted sample. The isotope distribution (fractions) should remain constant even as the total intensity drops.
-
References
-
Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis.[6] Nucleic Acids Research. Link
- Mechanistic grounding for
-
Ttedesco, P. M., et al. (2013). Metabolic Flux Analysis of Purine Synthesis. Nature Protocols. Link
- Standard protocols for nucleotide extraction and HILIC separ
-
Ducker, G. S., et al. (2016). Reversal of Cytosolic One-Carbon Flux Compensates for Loss of the Mitochondrial Folate Pathway. Cell Metabolism. Link
- Authoritative source on GCS and 1-C unit recycling
-
Cambridge Isotope Laboratories. Glycine (2-13C; 15N) Product Page & Applications. Link
- Source for tracer specific
Sources
- 1. droracle.ai [droracle.ai]
- 2. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 3. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
GLYCINE (2-13C; 15N+) applications in drug discovery and development
[1]
Introduction: The Dual-Isotope Advantage
Glycine (
Physical Properties & Detection Logic[2]
-
Isotopic Pattern:
(Alpha Carbon) + (Amine).[1] -
Mass Shift: +2.007 Da relative to monoisotopic glycine.
-
NMR Active Nuclei: Provides a direct scalar coupling path (
Hz) without the interference of the carbonyl carbon ( ) or beta-carbons (absent in Gly).
Strategic Value in Drug Discovery
-
Metabolic Flux Analysis (MFA): In cancer metabolism, the Glycine Cleavage System (GCS) splits glycine. The
(carboxyl) is lost as , while the enters the folate cycle. This specific isotopologue allows researchers to differentiate between intact glycine incorporation (e.g., into Purines or Glutathione) and one-carbon metabolism recycling . -
Structural Biology (NMR): Glycine residues often reside in flexible loops or active sites. Selective labeling with (2-13C; 15N) simplifies crowded spectra in large drug targets (e.g., GPCRs, kinases) by eliminating side-chain noise and focusing solely on the backbone topology.
Application I: Metabolic Flux Analysis in Oncology
Target Area: Antifolates, Purine Synthesis Inhibitors, and Ferroptosis Inducers.
Mechanism of Action Tracking
Tumor cells often upregulate the Serine/Glycine biosynthesis pathway to fuel rapid DNA replication and manage oxidative stress. Using Glycine (2-13C; 15N) as a tracer allows for the simultaneous interrogation of two critical survival pathways:
-
De Novo Purine Synthesis: Glycine is incorporated intact into the purine ring (providing carbons C4, C5 and nitrogen N7).
-
Glutathione (GSH) Synthesis: Glycine is the C-terminal residue of GSH, essential for redox homeostasis.
Pathway Visualization
The following diagram illustrates how the dual label tracks through the metabolic network.
Caption: Fate of Glycine (2-13C; 15N) in cancer metabolism. Direct incorporation retains both labels; GCS processing separates the Nitrogen (ammonia) and Carbon (folate).
Experimental Protocol: LC-MS/MS Flux Analysis
Objective: Quantify the Fractional Synthesis Rate (FSR) of Glutathione and Purines in cancer cell lines (e.g., A549, HeLa).
Materials
-
Tracer: Glycine (2-13C; 15N), 99% enrichment (Sigma/CIL).
-
Media: DMEM (Glycine/Serine-free) supplemented with dialyzed FBS.
-
Instrument: Q-Exactive Orbitrap or Triple Quadrupole MS.
Step-by-Step Methodology
-
Cell Seeding: Seed cells at
cells/well in 6-well plates. Allow attachment overnight. -
Pulse Labeling:
-
Wash cells 2x with PBS.
-
Add media containing 0.4 mM Glycine (2-13C; 15N) .
-
Incubate for time points: 0, 1, 4, 12, 24 hours.
-
-
Metabolite Extraction:
-
Rapidly aspirate media and wash with ice-cold saline.
-
Add 500 µL 80:20 Methanol:Water (pre-chilled to -80°C) .
-
Scrape cells and transfer to Eppendorf tubes.
-
Vortex (1 min) and centrifuge (15,000 x g, 10 min, 4°C).
-
-
LC-MS Analysis (HILIC Mode):
-
Column: SeQuant ZIC-pHILIC (150 x 2.1 mm).
-
Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 80% B to 20% B over 15 mins.
-
-
Data Interpretation (Mass Isotopomer Distribution - MID):
| Target Metabolite | Unlabeled Mass (M+0) | Intact Incorporation (M+2) | Recycled Carbon (M+1) | Biological Inference |
| Glutathione | 307.08 | 309.08 | N/A | Direct synthesis rate (Redox capacity). |
| IMP (Purine) | 348.06 | 350.06 | 349.06 | M+2 = De novo synthesis. M+1 = Folate contribution. |
| Glycine (Intra) | 75.03 | 77.03 | N/A | Uptake efficiency. |
Application II: Targeted NMR Structural Biology
Target Area: Peptide therapeutics, Intrinsically Disordered Proteins (IDPs), and high-molecular-weight drug targets.
The "Silent" Backbone Strategy
In large proteins, the NMR spectrum is crowded. By using a cell-free synthesis system with only Glycine (2-13C; 15N) and other unlabeled amino acids, researchers can selectively observe glycine residues. This is crucial because glycines often act as "hinges" in drug-binding pockets.
NMR Pulse Sequence Logic
The specific labeling pattern (
Caption: Simplified magnetization transfer in a selective HNCA experiment. The absence of C-beta in Glycine and the specific labeling simplifies assignment.
Experimental Protocol: Selective Labeling for Ligand Binding (SAR)
Objective: Map the binding site of a small molecule inhibitor on a target protein by observing chemical shift perturbations (CSP) of Glycine residues.
Materials
-
Expression System: E. coli Cell-Free Expression (e.g., NEB PURExpress) or auxotrophic strains.
-
Amino Acid Mix: 19 Unlabeled AA + Glycine (2-13C; 15N) .
-
Ligand: Drug candidate (titrated).
Step-by-Step Methodology
-
Protein Production:
-
Prepare the cell-free reaction mix. Substitute standard Glycine with the labeled isotopologue (final conc. 1-2 mM).
-
Incubate 4 hours at 30°C.
-
Purify protein via affinity tag (His/Strep).
-
-
NMR Sample Prep:
-
Concentrate protein to 50-100 µM in NMR buffer (20 mM Phosphate, pH 6.5, 10%
).
-
-
Data Acquisition:
-
Run a reference 2D
HSQC . Note: Only Glycine peaks will appear (typically at 100-115 ppm). -
Run 3D HNCA to confirm assignments via
shifts ( ~45 ppm for Gly).
-
-
Titration (SAR):
-
Add Ligand at ratios 1:0.5, 1:1, 1:2, 1:5.
-
Monitor peak movement.
-
Calculation: Calculate CSP (
) using the equation: -
Result: Glycine residues with high CSP are likely part of the flexible loop interacting with the drug.
-
Quality Control in Peptide Therapeutics
Context: Many peptide drugs (e.g., GLP-1 analogs) contain glycine linkers. Verifying the integrity of these linkers during manufacturing is critical.
-
Application: Spiking Glycine (2-13C; 15N) into the synthesis of a peptide standard allows for absolute quantification using Isotope Dilution Mass Spectrometry (IDMS).
-
Advantage: The +2 Da shift moves the standard away from the natural isotope envelope of the drug, allowing precise quantification of degradation products (e.g., hydrolysis at the Gly-X bond).
References
-
Metabolic Flux Analysis (Purines): Lane, A. N., & Fan, T. W. M. (2015). Nucleic acid analysis by NMR and MS. Methods in Enzymology, 561, 193-217.
-
Glutathione Synthesis Tracking: Goddard, G. S., et al. (2013). Isotope-dilution LC-MS/MS determination of glutathione synthesis in mice. Journal of Physiology, 588, 5089.[1]
-
Glycine in Cancer Metabolism: Jain, M., et al. (2012).[2] Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation.[2] Science, 336(6084), 1040-1044.
-
NMR Backbone Assignment: Kay, L. E., et al. (1990). Three-dimensional triple-resonance NMR spectroscopy of isotopically enriched proteins. Journal of Magnetic Resonance, 89(3), 496-514.
-
Solid State NMR (REDOR): Jaroniec, C. P., et al. (2001). Frequency selective heteronuclear dipolar recoupling in rotating solids: Accurate 13C-15N distance measurements. Journal of the American Chemical Society, 123(6), 1104-1105.
Precision Kinetics: Measuring Protein Turnover Rates with Glycine (2-13C; 15N)
Executive Summary
In drug development and metabolic research, static measurements of protein abundance often fail to capture the dynamic remodeling of tissues. Measuring Fractional Synthesis Rate (FSR) provides a direct readout of anabolic activity. While Deuterium oxide (
This guide details a rigorously validated protocol for measuring protein turnover using the double-labeled Glycine (2-13C; 15N) tracer. By utilizing a tracer with a +2 Dalton mass shift, researchers can achieve superior signal-to-noise ratios in Mass Spectrometry (MS) compared to single-labeled variants, while simultaneously auditing metabolic recycling via the serine pathway.
Scientific Rationale & Tracer Mechanics[1]
Why Glycine (2-13C; 15N)?
The choice of tracer dictates the resolution of your kinetic data. Glycine (2-13C; 15N) is selected for three specific mechanistic reasons:
-
Mass Resolution (The +2 Advantage): Single-labeled tracers (e.g.,
-Glycine) produce an M+1 mass shift that often overlaps with the natural isotopic envelope (specifically the natural abundance) of the peptide. The double-labeled (2-13C; 15N) tracer creates a distinct M+2 peak, significantly improving detection limits in Low-Abundance proteins. -
Collagen Specificity: Glycine comprises roughly 33% of collagen residues. In fibrosis models (liver, lung, kidney), this tracer provides the highest theoretical enrichment yield per peptide, maximizing sensitivity for ECM remodeling drugs.
-
Metabolic Auditing (Self-Validation): Glycine is rapidly converted to Serine via Serine Hydroxymethyltransferase (SHMT).[1] By monitoring the appearance of single-labeled Serine (M+1 or M+2 depending on the carbon fate), researchers can mathematically model "tracer recycling," a common source of error in FSR calculations.
Mechanism of Action
The protocol relies on the Precursor-Product Relationship .[2] The tracer is introduced into the free amino acid pool (Precursor), where it is charged onto tRNAs and incorporated into nascent polypeptide chains (Product).
- : Enrichment of the protein-bound glycine (M+2).
- : Enrichment of the free glycine pool in the tissue/plasma.
Experimental Workflow Visualization
Figure 1: End-to-end workflow for measuring protein synthesis rates. The critical step is the separation of the free amino acid pool (precursor) from the protein-bound pool (product) to calculate the synthesis ratio.
Detailed Protocol: The Flooding Dose Method
Scope: This protocol describes a "Flooding Dose" approach in mice. This method is preferred for measuring acute synthesis rates (over 30–120 minutes) because it saturates the precursor pool, stabilizing enrichment and minimizing errors from recycling.
Phase 1: Tracer Preparation
Reagents:
-
Glycine (2-13C; 15N), 99% atom % excess (APE).
-
Unlabeled L-Glycine (carrier).
-
Sterile Saline (0.9% NaCl).
Calculation: To achieve a "flood," you must administer a large bolus (e.g., 1.5 mmol/kg body weight) containing the tracer.
-
Stock Solution: Prepare a 150 mM Glycine solution in saline.
-
Enrichment Target: Mix labeled and unlabeled Glycine to achieve ~20–50% tracer enrichment (MPE - Mole Percent Excess) in the injection solution. Note: High enrichment is expensive; 20% is sufficient for modern MS.
Phase 2: Animal Administration
-
Fast: Fast mice for 4–6 hours to normalize basal amino acid levels.
-
Injection: Administer the flooding dose via Intraperitoneal (IP) or Tail Vein (IV) injection (10 µL/g body weight).
-
Timing: Start a precise stopwatch immediately upon injection (
). -
Chase Duration:
-
Liver/Plasma Proteins: 30–60 minutes.
-
Muscle/Collagen: 60–120 minutes (slower turnover).
-
-
Termination: At the exact timepoint (
), anesthetize and rapidly harvest tissue. Snap freeze in liquid nitrogen immediately. Delay here causes post-mortem proteolysis errors.
Phase 3: Sample Preparation (Biphasic Extraction)
Objective: Separate free amino acids (precursor) from protein (product).
-
Homogenization: Pulverize 50 mg frozen tissue in 500 µL of ice-cold 10% Trichloroacetic Acid (TCA) .
-
Centrifugation: Spin at 14,000 x g for 10 mins at 4°C.
-
Separation:
-
Supernatant (Precursor): Contains free Glycine. Transfer to a clean tube.
-
Pellet (Product): Contains precipitated protein. Wash 3x with ice-cold acetone to remove residual free AA.
-
-
Hydrolysis (The Pellet):
-
Resuspend pellet in 6M HCl.
-
Incubate at 110°C for 24 hours (Acid Hydrolysis). Note: This destroys Tryptophan but Glycine is stable.
-
Dry under nitrogen gas. Resuspend in mobile phase (0.1% Formic Acid).
-
Alternative for Proteomics: Perform standard Trypsin digestion if you need site-specific turnover rates rather than bulk protein turnover.
-
Mass Spectrometry Analysis (LC-MS/MS)
System: Q-Exactive (Orbitrap) or Triple Quadrupole (QqQ). Mode: Targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring).
A. Precursor Pool Analysis (Free AA)
You must measure the enrichment of the free glycine to determine the "forcing function" of the synthesis.
-
Derivatization (Optional but recommended for LC retention): Use Fmoc-Cl or Butyl chloroformate to improve Glycine retention on C18 columns.
-
Target Ions (Fmoc-Glycine):
-
M+0 (Unlabeled): Monitor parent mass.
-
M+2 (Tracer): Monitor parent mass + 2.007 Da.
-
Validation Check: Monitor M+1. If M+1 is high, it suggests recycling or impure tracer.
-
B. Product Pool Analysis (Protein Hydrolysate)
-
Method: Analyze the acid hydrolysate (free amino acids derived from protein).
-
Target: Monitor the same Glycine transitions as the precursor pool.
-
Calculation: Determine the Ratio (
) of Area(M+2) / Area(M+0).
Data Analysis & Kinetic Modeling
Step 1: Calculate Atom Percent Excess (APE)
Convert raw peak areas into enrichment.
Subtract the baseline natural abundance (background) APE measured in a non-labeled control animal.
Step 2: Fractional Synthesis Rate (FSR)
For a flooding dose where precursor enrichment (
Critical Nuance:
Data Presentation Table
| Parameter | Description | Typical Value (Mouse Liver) |
| Dose | Glycine (2-13C; 15N) | 1.5 mmol/kg (Flooding) |
| Precursor APE | Free Glycine Enrichment | 15% – 30% |
| Product APE | Protein-bound Enrichment | 0.05% – 2.0% (Time dependent) |
| FSR | Synthesis Rate | 3.0 – 5.0 %/hour (Liver) |
| LOD | Limit of Detection | 0.001 APE (Instrument dependent) |
Troubleshooting & Self-Validating Systems
The "Serine Trap" (Validation Step): Glycine is metabolically labile. It converts to Serine.[1][3]
-
Check: Monitor Serine M+1 and M+2 in your samples.
-
Interpretation: If you see significant labeled Serine, your Glycine tracer is entering the One-Carbon metabolism pool.[3]
-
Correction: If Serine enrichment is >5% of Glycine enrichment, your precursor pool calculation must account for the dilution of the label. This confirms that your FSR is measuring direct incorporation, not recycled carbon.
Collagen Solubility: Mature collagen is insoluble. The standard acid hydrolysis (6M HCl) works well for total collagen. If studying newly synthesized (soluble) vs. cross-linked (insoluble) collagen, perform a salt extraction (0.5M NaCl) prior to acid hydrolysis to fractionate the pools.
References
-
Measurement of Protein Turnover. Wolfe RR, Chinkes DL. Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. 2nd Edition. Wiley-Liss; 2005.
-
Glycine Turnover Protocols. Zhang XJ, et al. "Metabolism of nonessential 15N-labeled amino acids and the measurement of human whole-body protein synthesis rates." Journal of Nutrition. 2002.
-
Collagen Synthesis Methodology. Babraj JA, et al. "Collagen synthesis in human musculoskeletal tissues and skin." American Journal of Physiology-Endocrinology and Metabolism. 2005.
-
Flooding Dose Validation. Garlick PJ, et al. "The flooding dose method for measuring protein turnover." Current Opinion in Clinical Nutrition and Metabolic Care. 2002.
-
Mass Spectrometry of Stable Isotopes. Previs SF, et al. "Quantifying protein turnover rates in vivo: combining stable isotope labeling and high-resolution mass spectrometry." Analytical Chemistry. 2011.[4]
Sources
- 1. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Metabolic Tracing with [2-¹³C; ¹⁵N]Glycine in Animal Models
Introduction: Unraveling the Dynamics of Glycine Metabolism In Vivo
Glycine, the structurally simplest amino acid, plays a profoundly complex and critical role in cellular metabolism.[1][2][3] Beyond its fundamental function as a protein building block, glycine is a central node in a web of interconnected metabolic pathways essential for life.[1][3] It is a key component of the serine-glycine-one-carbon (SGOC) network, which is crucial for the biosynthesis of nucleotides (the building blocks of DNA and RNA), lipids, and other essential biomolecules.[4][5][6] The SGOC pathway is also a major source of one-carbon units, which are vital for methylation reactions that regulate gene expression and other cellular processes.[7][8]
Given its central role, it is not surprising that dysregulated glycine metabolism is implicated in a range of diseases, including cancer and various metabolic disorders.[9][10][11] For instance, many cancer cells exhibit an increased reliance on the SGOC pathway to fuel their rapid proliferation.[4][5][7][12] Therefore, understanding the in vivo dynamics of glycine metabolism is of paramount importance for both basic research and the development of novel therapeutic strategies.
Stable isotope tracing has emerged as a powerful technique to quantitatively assess the dynamic nature of metabolic pathways within a living organism.[13][14][15][16] Unlike traditional metabolomics, which provides a static snapshot of metabolite concentrations, stable isotope tracing allows researchers to follow the fate of atoms from a labeled substrate as they are incorporated into downstream metabolites.[13][14][15] This provides invaluable information on metabolic fluxes—the rates of production and consumption of metabolites—which are often more informative than metabolite levels alone.[17]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of dual-labeled [2-¹³C; ¹⁵N]glycine for in vivo metabolic tracing studies in animal models. The dual-labeling strategy offers a unique advantage by allowing the simultaneous tracking of both the carbon backbone and the nitrogen atom of glycine, providing a more complete picture of its metabolic fate. We present a detailed, field-proven protocol, explain the rationale behind key experimental choices, and provide guidance on data analysis and interpretation.
Scientific Integrity and Logic: The Rationale Behind the Protocol
The design of a robust in vivo metabolic tracing experiment hinges on a deep understanding of the underlying biochemistry and careful consideration of experimental parameters.[14][17] The protocol described herein is designed to be a self-validating system, incorporating best practices to ensure data quality and reproducibility.
Why [2-¹³C; ¹⁵N]Glycine?
The choice of tracer is a critical first step in any metabolic tracing study.[14][17] [2-¹³C; ¹⁵N]Glycine is particularly informative for several reasons:
-
Tracing One-Carbon Metabolism: The ¹³C label at the second carbon (the α-carbon) of glycine allows for the direct tracking of its contribution to the one-carbon pool via the glycine cleavage system (GCS). The GCS is a mitochondrial enzyme complex that breaks down glycine, transferring the α-carbon to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate, a key one-carbon donor.[8][18][19][20][21]
-
Tracking Nitrogen Fate: The ¹⁵N label enables the tracing of glycine's nitrogen atom into various biosynthetic pathways, including the synthesis of other amino acids, purines, and pyrimidines.[10][22]
-
Distinguishing from Serine-Derived Glycine: In many tissues, glycine is synthesized from serine by the enzyme serine hydroxymethyltransferase (SHMT).[1][23] By using pre-labeled glycine, we can specifically trace the metabolic fate of glycine taken up from the circulation, as opposed to that produced de novo from serine.
Experimental Workflow Overview
The overall experimental workflow is designed to ensure the accurate and reproducible measurement of isotope incorporation into metabolites of interest.
Figure 1: A high-level overview of the experimental workflow for in vivo metabolic tracing.
Detailed Application Protocols
This section provides a step-by-step methodology for conducting an in vivo metabolic tracing study with [2-¹³C; ¹⁵N]glycine in a mouse model. The principles outlined here can be adapted for other animal models with appropriate adjustments.
PART 1: Animal Preparation and Acclimation
Proper animal handling and preparation are crucial for minimizing stress, which can significantly impact metabolism.
-
Animal Model: This protocol is optimized for adult (8-12 weeks old) C57BL/6J mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Acclimation: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment to allow for acclimation.
-
Diet: Provide a standard chow diet and water ad libitum. For specific experimental questions, a defined diet may be necessary. It is important to maintain consistency in the diet across all experimental groups.[24]
-
Catheterization (for continuous infusion): For continuous infusion studies, surgical implantation of a catheter into the jugular vein is recommended. This should be performed 3-5 days prior to the experiment to allow for full recovery.[25]
PART 2: Tracer Administration
The method of tracer administration depends on the specific research question.[14][26]
-
Bolus Injection: Useful for studying the rapid uptake and initial metabolism of the tracer.
-
Continuous Infusion: Aims to achieve a steady-state level of isotopic enrichment in the plasma, which is essential for metabolic flux analysis.[25]
Protocol 2.1: Bolus Intravenous (IV) Injection
-
Tracer Preparation: Prepare a sterile solution of [2-¹³C; ¹⁵N]glycine in 0.9% saline. A typical concentration is 20 mg/mL.
-
Injection: Gently warm the mouse's tail to dilate the vein. Administer a single bolus of the tracer solution via the tail vein. A typical dose is 20 mg per mouse. For extended labeling, repeated bolus injections can be performed at set intervals (e.g., every 15 minutes for a total of 3 injections).[25]
Protocol 2.2: Continuous Intravenous (IV) Infusion
-
Tracer Preparation: Prepare a sterile solution of [2-¹³C; ¹⁵N]glycine in 0.9% saline. A common concentration for infusion is 25 mg/mL.
-
Bolus Dose: Administer an initial bolus of the tracer solution (e.g., 0.5 mg/g body weight) through the implanted catheter to rapidly increase plasma enrichment.
-
Continuous Infusion: Immediately following the bolus, begin a continuous infusion of the tracer solution at a rate of 0.5-1.0 µL/min for 90-120 minutes. The infusion pump should be placed outside the cage, with the tubing protected to prevent the mouse from chewing it.
| Parameter | Bolus Injection | Continuous Infusion | Rationale |
| Tracer | [2-¹³C; ¹⁵N]Glycine | [2-¹³C; ¹⁵N]Glycine | Dual label for comprehensive metabolic tracking. |
| Vehicle | 0.9% Saline | 0.9% Saline | Isotonic and sterile carrier. |
| Concentration | ~20 mg/mL | ~25 mg/mL | To deliver an adequate dose in a small volume. |
| Dose | 20 mg/mouse (single or repeated) | 0.5 mg/g (bolus) + 0.5-1.0 µL/min infusion | To achieve rapid or steady-state labeling, respectively. |
| Duration | N/A | 90-120 minutes | To allow for sufficient isotope incorporation into downstream metabolites. |
Table 1: Recommended Parameters for [2-¹³C; ¹⁵N]Glycine Administration in Mice.
PART 3: Sample Collection and Processing
The timing of sample collection is critical and should be optimized based on the metabolic pathways of interest. Rapid quenching of metabolism is essential to obtain an accurate snapshot of the metabolic state at the time of collection.[27][28][29][30]
-
Blood Collection: Collect blood samples (20-30 µL) from the tail vein at various time points during and after infusion/injection to monitor plasma enrichment. Collect blood into EDTA-coated tubes to prevent coagulation.[27] Immediately centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tissue Collection: At the end of the experiment, euthanize the mouse by an IACUC-approved method (e.g., cervical dislocation followed by decapitation). Rapidly excise tissues of interest (e.g., liver, tumor, brain, muscle) and immediately freeze-clamp them using tongs pre-chilled in liquid nitrogen.[29][30] This ensures that metabolic activity is instantly halted. Store tissues at -80°C until further processing.
| Sample Type | Collection Method | Processing | Storage |
| Blood | Tail vein | Centrifuge for plasma | -80°C |
| Tissues | Rapid excision & freeze-clamping | None | -80°C |
Table 2: Sample Collection and Storage Guidelines.
PART 4: Metabolite Extraction
The goal of metabolite extraction is to efficiently extract a broad range of metabolites while minimizing degradation.[28][29][31]
-
Tissue Homogenization: Weigh the frozen tissue (~20-50 mg) and homogenize in a pre-chilled extraction solvent. A commonly used solvent is 80:20 methanol:water, kept at -80°C. Use a volume of solvent that is at least 20 times the tissue weight (e.g., 1 mL for 50 mg of tissue).
-
Plasma Extraction: For plasma, add 9 volumes of cold (-20°C) extraction solvent (e.g., 80% methanol) to 1 volume of plasma. Vortex vigorously.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet proteins and other cellular debris.[25]
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites.
-
Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).
Data Acquisition and Analysis
Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing the incorporation of stable isotopes into polar metabolites due to its high sensitivity and ability to separate complex mixtures.[32][33][34][35]
-
Instrumentation: A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) coupled to a liquid chromatography system is recommended.[33][36]
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is well-suited for separating polar metabolites like amino acids and organic acids.
-
Data Acquisition: Data should be acquired in full scan mode to capture all mass isotopologues of the metabolites of interest. Targeted MS/MS (tandem mass spectrometry) can be used for confirmation and quantification of specific metabolites.[35][37]
Data Analysis and Interpretation
The primary goal of data analysis is to determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes).
-
Peak Integration: Integrate the chromatographic peaks for each isotopologue of a given metabolite.
-
Correction for Natural Isotope Abundance: The measured MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes. Several software packages and algorithms are available for this purpose.
-
Calculation of Fractional Enrichment: The fractional enrichment (FE) represents the percentage of a metabolite pool that is labeled with the isotope. It is calculated as: FE = (Sum of labeled isotopologues) / (Sum of all isotopologues)
-
Metabolic Flux Analysis: For more advanced analysis, the corrected MIDs can be used as input for metabolic flux analysis (MFA) models. MFA uses mathematical models of metabolic networks to calculate intracellular metabolic fluxes.
Visualizing Glycine's Metabolic Fate
The following diagram illustrates the key metabolic pathways of glycine and the expected labeling patterns from [2-¹³C; ¹⁵N]glycine.
Figure 2: Metabolic fate of [2-¹³C; ¹⁵N]Glycine in central carbon and nitrogen metabolism.
Conclusion
In vivo metabolic tracing with stable isotopes like [2-¹³C; ¹⁵N]glycine is a powerful and indispensable tool for understanding the complex dynamics of cellular metabolism in the context of a whole organism.[13][14][15] The protocols and guidelines presented in this application note provide a robust framework for conducting these experiments, from initial design to data interpretation. By carefully considering the experimental variables and adhering to best practices, researchers can generate high-quality data that will provide valuable insights into the role of glycine metabolism in health and disease, and potentially uncover new therapeutic targets.[22]
References
Sources
- 1. Glycine -MetwareBio [metwarebio.com]
- 2. metabolon.com [metabolon.com]
- 3. researchgate.net [researchgate.net]
- 4. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serine, glycine and one‑carbon metabolism in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. One Carbon Metabolism Pathway: Key Biochemical Processes Explained - Creative Proteomics [creative-proteomics.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lirias.kuleuven.be [lirias.kuleuven.be]
- 15. researchgate.net [researchgate.net]
- 16. isotope.com [isotope.com]
- 17. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 18. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 19. foundationnkh.org [foundationnkh.org]
- 20. A glycine-cleavage complex as part of the folate one-carbon metabolism of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Guidelines for Metabolomics Sample Collection - Creative Proteomics [creative-proteomics.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 27. metabolon.com [metabolon.com]
- 28. Collection and Preparation of Clinical Samples for Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. books.rsc.org [books.rsc.org]
- 30. biorxiv.org [biorxiv.org]
- 31. Sample preparation | Metabolomics [ebi.ac.uk]
- 32. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Mass Spectrometry for Metabolomics | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 34. Mass Spectrometry in Metabolomics - biocrates [biocrates.com]
- 35. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pattilab.com [pattilab.com]
- 37. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Correcting Isotopic Scrambling in 13C & 15N Labeling
Welcome to the Isotope Tracing Support Center. As a Senior Application Scientist, I frequently encounter datasets compromised by isotopic scrambling. Whether you are conducting 13C-Metabolic Flux Analysis (MFA) or 15N-NMR structural biology, scrambling can occur biologically (in vivo redistribution) or analytically (mass spectrometry natural abundance artifacts).
This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure the absolute integrity of your isotopic data.
Diagnostic Triage: Identifying the Source of Scrambling
Before applying a fix, you must determine whether the scrambling is a biological artifact of your expression system or an analytical artifact of your mass spectrometer's resolution.
Diagnostic workflow for identifying and correcting 13C/15N isotopic scrambling.
Troubleshooting Guides & Causality Analysis
Issue 1: Over-Correction of Mass Isotopologue Distributions in High-Resolution MS
Symptoms: After applying natural abundance correction to your mass spectrometry data, you observe negative values in specific isotopologue fractions, or the M+0 fraction of the unlabeled control is artificially low. Root Cause (Causality): Analytical scrambling occurs because natural isotopes (e.g., 13C, 2H, 15N, 18O) create heavy mass peaks that mimic your tracer. However, in high-resolution mass spectrometry (HRMS), some of these natural isotopologues (like 18O) are physically resolved from the 13C/15N tracer[1]. Standard low-resolution correction algorithms assume these peaks overlap and subtract them. When applied to HRMS data, this causes mathematical over-correction[1]. Resolution: Use a resolution-dependent correction tool like AccuCor[2]. AccuCor evaluates the exact resolution of your MS instrument to determine which non-tracer isotopes are actually overlapping with your tracer channels, and only corrects those specific fractions[1].
Issue 2: Unintended 15N Scrambling During Specific Amino Acid Labeling
Symptoms: You are attempting to specifically 15N-label a single amino acid (e.g., Valine) in E. coli for NMR, but 1H-15N HSQC spectra show 15N incorporation in Alanine, Leucine, or Isoleucine[3]. Root Cause (Causality): Biological scrambling via transaminases. E. coli possesses highly active, reversible aminotransferases (e.g., ilvE, aspC, tyrB). When a 15N-labeled amino acid is introduced, these enzymes catalyze the transfer of the 15N-amino group to endogenous alpha-keto acids, redistributing the label across multiple metabolic pools[4]. For instance, adding natural abundance alanine can result in a ~50% loss of signal from valine due to this crosstalk[4]. Resolution:
-
Auxotrophic Strains: Use engineered E. coli strains (e.g., ΔilvE) lacking the specific transaminase responsible for the crosstalk[5].
-
Inhibitory Supplementation: Add an excess of unlabeled competing amino acids to suppress the transaminase equilibrium away from the scrambled products[4].
Issue 3: Dual-Isotope (13C/15N) Matrix Confounding
Symptoms: When conducting simultaneous 13C and 15N tracing, the resulting flux models fail to converge, or the dual-labeled isotopologue fractions are mathematically distorted. Root Cause (Causality): Dual-isotope tracing exponentially increases the complexity of the natural abundance correction matrix[1]. Tools designed for single-isotope tracing cannot calculate the joint probability distributions of two orthogonal tracers interacting with the natural abundance of the remaining elements[6]. Resolution: Implement AccuCor2, which utilizes a Hanson–Lawson non-negative least-squares (NNLS) method specifically designed to solve dual-isotope labeling patterns without generating negative fractions[1].
Step-by-Step Methodologies
Protocol A: Computational Correction of Dual 13C/15N Data using AccuCor2
Self-Validating System: This protocol requires running an unlabeled (natural abundance) biological sample alongside your labeled samples. A successful correction will yield an M+0 fraction of >0.99 for this control, validating the correction matrix.
-
Data Preparation: Export your HRMS data (e.g., from El-MAVEN) into a CSV file. Ensure it contains the following columns: Compound, Formula, IsotopeLabel (e.g., C12 PARENT, C13-label-1, N15-label-1), and sample intensities[7].
-
Environment Setup: Install R and the AccuCor2 package. Load the library: library(accucor2)[1].
-
Define Resolution Parameters: Determine the operating resolution of your mass spectrometer (e.g., 140,000 for a Thermo Orbitrap at m/z 200). Causality Check: Accurate resolution input is critical; it dictates whether the algorithm treats isotopes like 18O as overlapping or resolved[6].
-
Execute Correction Algorithm: Run the dual-isotope correction function: corrected_data <- dual_isotope_correction(data_file, resolution = 140000, tracer1 = "13C", tracer2 = "15N")
-
Validation: Check the PoolAfterDF output matrix[2]. Verify that the unlabelled control samples show >99% in the M+0 state. If negative values persist, verify your chemical formulas (especially if derivatization agents were used).
Protocol B: Minimizing Biological Scrambling in Protein Expression
Self-Validating System: By utilizing competitive inhibition alongside auxotrophy, any trace transaminase activity is diluted by the unlabeled sink, ensuring that only the target amino acid retains the 15N label.
-
Strain Selection: Select an auxotrophic E. coli strain lacking the transaminase network for your target amino acid (e.g., DL39 for Asp/Tyr/Ile/Val/Gly scrambling prevention)[5].
-
Pre-Culture Adaptation: Grow the strain in M9 minimal media supplemented with the required unlabeled amino acids to an OD600 of 0.6 to 0.8[3].
-
Media Exchange & Starvation: Centrifuge the cells (6,000 x g, 15 min, 4°C). Wash twice with M9 salts to remove unlabeled residual amino acids. Resuspend in fresh M9 media lacking the target amino acid to induce starvation for 30 minutes[8].
-
Isotope Introduction: Add the 13C/15N-labeled amino acid (or specific alpha-keto precursor) at 100-250 mg/L. Simultaneously add high concentrations (1 g/L) of unlabeled amino acids that act as transaminase sinks (e.g., Alanine, Glutamate) to competitively inhibit off-target 15N incorporation[4].
-
Induction: Wait 15 minutes for isotopic equilibration, then induce protein expression with IPTG[8].
Quantitative Data Comparison
Table 1: Quantitative Comparison of Scrambling Correction & Mitigation Strategies
| Strategy / Tool | Target Issue | Quantitative Threshold / Capability | Tracer Support | Validation Metric |
| IsoCor v2 | Analytical Scrambling | Resolution agnostic; ideal for < 60,000 R[9] | Single Tracer | M+0 fraction > 99% in unlabeled control |
| AccuCor | Analytical Scrambling | High Resolution (> 60,000 R at m/z 200)[1] | Single Tracer | Prevents negative fractions in HRMS |
| AccuCor2 | Analytical Scrambling | High Resolution (> 60,000 R)[6] | Dual (13C/15N, 13C/2H) | NNLS convergence without negative fractions |
| Auxotrophic Strains | Biological Scrambling | Reduces off-target 15N from ~50% to < 5%[5] | Any Isotope | Absence of 15N HSQC cross-peaks in non-targets |
| Precursor Feeding | Biological Scrambling | > 90% target incorporation efficiency[4] | Any Isotope | High signal-to-noise in target NMR resonances |
Frequently Asked Questions (FAQs)
Q: Why do I still see 15N scrambling even when using an auxotrophic strain? A: Auxotrophs only eliminate primary biosynthetic routes[5]. Secondary degradation pathways or non-specific transaminases can still cause low-level scrambling. To achieve a self-validating zero-scrambling system, combine auxotrophy with the addition of high concentrations of unlabeled competing amino acids to dilute any trace scrambled 15N[4].
Q: Does derivatization for GC-MS affect natural abundance correction? A: Yes. Derivatization agents (e.g., TMS, TBDMS) add significant numbers of carbon, silicon, and hydrogen atoms to your metabolite. The natural abundance of these added elements (especially 29Si and 30Si) severely scrambles the mass isotopologue distribution. You must input the exact chemical formula of the derivatized molecule into IsoCor or AccuCor so the algorithm can account for the derivatizing agent's isotopic envelope[10].
Q: How do I know if my HRMS resolution is high enough to separate 15N from 13C? A: The mass difference between a 13C substitution (1.00335 Da) and a 15N substitution (0.99703 Da) is approximately 0.00632 Da. To resolve these peaks at m/z 200, your instrument requires a resolving power (R) of at least ~60,000. If your resolution is lower, the peaks will merge, and you must treat the data using a combined matrix approach rather than relying on the MS to separate them[6].
References[2] AccuCor: Natural Abundance Correction of Mass Spectrometer Data. R-Project. Verified URL[9] IsoCor: isotope correction for high-resolution MS labeling experiments. Oxford Academic. Verified URL[10] MetaSys-LISBP/IsoCor: IsoCor: Isotope Correction for mass spectrometry labeling experiments. GitHub. Verified URL[1] AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments. PMC. Verified URL[7] XiaoyangSu/AccuCor. GitHub. Verified URL[6] AccuCor2 Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv.Verified URL[3] Minimizing isotopic scrambling in 15N labeling experiments. Benchchem. Verified URL[5] Amino Acid-Type Specific Incorporation of Stable 17O Isotopes into Yeast Ubiquitin. Scholaris. Verified URL[4] Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. PMC. Verified URL[8] Alpha protons as NMR probes in deuterated proteins. PMC. Verified URL
Sources
- 1. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cran.r-project.org [cran.r-project.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. queensu.scholaris.ca [queensu.scholaris.ca]
- 6. chemrxiv.org [chemrxiv.org]
- 7. GitHub - XiaoyangSu/AccuCor [github.com]
- 8. Alpha protons as NMR probes in deuterated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. GitHub - MetaSys-LISBP/IsoCor: IsoCor: Isotope Correction for mass spectrometry labeling experiments [github.com]
Technical Support Center: GLYCINE (2-13C; 15N+) Stability & Troubleshooting
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical and biological dynamics that affect the stability of dual-labeled GLYCINE (2-13C; 15N+) in cell culture media. Whether you are performing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or Metabolic Flux Analysis (MFA), understanding the causality behind isotope degradation and scrambling is critical for ensuring self-validating, reproducible workflows.
Core Troubleshooting Guide: Mechanistic Diagnostics
When researchers report "instability" of 13C/15N Glycine in culture media, the root cause is rarely spontaneous chemical degradation. Instead, the loss of isotopic enrichment is typically driven by biological metabolism or pre-analytical handling errors.
Issue A: Isotopic Scrambling and Loss of Enrichment
Symptom: LC-MS/MS analysis shows lower-than-expected heavy isotope incorporation in target proteins or downstream metabolites, despite formulating the media correctly. Mechanistic Causality: This is a classic case of metabolic scrambling. Glycine and serine are highly interconvertible via the reversible enzyme Serine Hydroxymethyltransferase (SHMT)[1]. When cells are cultured in 13C/15N Glycine, SHMT transfers a one-carbon unit to tetrahydrofolate (THF), converting the labeled glycine into serine. If the culture media contains a high concentration of unlabeled serine, the reversible reaction will continuously dilute the heavy isotope pool, leading to a loss of 13C/15N enrichment in your target analytes[1]. The Fix: Dialyze your Fetal Bovine Serum (FBS) thoroughly to remove endogenous unlabeled amino acids. For SILAC, ensure cells undergo at least 5-6 doublings to achieve the >95% incorporation threshold required for accurate quantification[2].
Issue B: Rapid Depletion Without Biomass Accumulation
Symptom: The concentration of 13C/15N Glycine in the media drops rapidly within 24-48 hours, but cell biomass does not increase proportionally. Mechanistic Causality: This biological "degradation" is driven by the Glycine Cleavage System (GCS). In many highly proliferative cells, particularly cancer cell lines like Hepatocellular Carcinoma (HCC), GCS flux is heavily upregulated to support nucleotide biosynthesis[3]. The GCS complex actively oxidizes your labeled glycine into 13CO2, 15NH3, and 5,10-methylene-THF, permanently removing the tracer from the amino acid pool[3]. The Fix: Implement a fed-batch media replenishment strategy. Do not simply increase the initial concentration of labeled glycine, as this can alter the metabolic steady state required for accurate MFA[4].
Issue C: Pre-Analytical Chemical Degradation
Symptom: The culture media turns slightly brown during storage, or the absolute concentration of glycine drops before it even touches the cells. Mechanistic Causality: Pre-analytical degradation is primarily driven by the Maillard reaction. If the isotope-labeled amino acid is heat-sterilized (autoclaved) in the presence of reducing sugars like glucose, the alpha-amino group of the 15N-glycine will undergo spontaneous condensation. Furthermore, any microbial contamination will rapidly assimilate the 13C and 15N isotopes into microbial biomass, depleting the media[5]. The Fix: Never autoclave isotope-labeled media containing sugars. Always use 0.22 µm sterile filtration.
Pathway Visualization
To understand where your labeled glycine is going, you must visualize the competing metabolic sinks. The diagram below illustrates how SHMT causes isotopic scrambling and how the GCS pathway irreversibly degrades the tracer.
Metabolic pathways of 13C/15N Glycine showing SHMT scrambling and GCS degradation.
Quantitative Stability & Flux Metrics
To build a self-validating experimental design, you must account for the quantitative rates of degradation and flux. Use the table below to benchmark your expected outcomes.
| Parameter | Value / Metric | Mechanistic Implication |
| GCS Oxidation Flux (HCC cells) | ~0.3 – 0.8 mM/h | High rate of irreversible glycine degradation; requires frequent media replenishment[3]. |
| SILAC Incorporation Target | > 95% | Must be achieved after 5-6 cell doublings for accurate proteomic quantification[2]. |
| Isotopic Scrambling (Gly ↔ Ser) | Up to 30% dilution in 48h | Reversible SHMT activity dilutes 13C/15N pools if unlabeled Serine is present in the base media[1]. |
| Chemical Stability (4°C, Dark) | > 99% recovery at 6 months | Glycine is chemically stable long-term only if protected from heat and reducing sugars. |
Standard Operating Procedure: Media Preparation & Validation
To prevent pre-analytical degradation and ensure trustworthy data, follow this self-validating protocol for preparing your SILAC/MFA media.
Step 1: Base Medium Reconstitution
-
Start with a custom amino-acid-free and glucose-free base medium (e.g., DMEM or RPMI).
-
Weigh the GLYCINE (2-13C; 15N+) powder. Crucial: Ensure the powder has been brought to room temperature in a desiccator before opening to prevent condensation, which causes localized degradation.
Step 2: Dissolution and Supplementation
-
Dissolve the labeled glycine into the base medium.
-
Add dialyzed FBS (typically 10% v/v). Dialysis is mandatory to remove endogenous unlabeled glycine and serine that will cause metabolic scrambling.
Step 3: Sterile Filtration (Never Autoclave)
-
Pass the complete medium through a 0.22 µm polyethersulfone (PES) filter.
-
Why this matters: Autoclaving amino acids with reducing sugars triggers the Maillard reaction, permanently destroying the isotopic tracer.
Step 4: Just-in-Time Sugar Addition
-
Add glucose and glutamine immediately prior to feeding the cells. Storing amino acids and sugars together at 4°C for prolonged periods can still lead to slow chemical condensation.
Step 5: LC-MS/MS Quality Control (Self-Validation)
-
Before applying the media to your cells, take a 50 µL aliquot and run a rapid LC-MS/MS scan to verify the M+2 (13C, 15N) fractional enrichment. If the enrichment is <99%, your raw material was compromised or contaminated.
Step-by-step workflow for stable isotope media preparation to prevent degradation.
Frequently Asked Questions (FAQs)
Q: Can I freeze-thaw my 13C/15N Glycine supplemented media? A: It is highly discouraged. Freeze-thaw cycles can cause concentration gradients and localized precipitation of amino acids. If you must freeze the media, ensure it is thoroughly mixed and warmed to 37°C before use to re-solubilize any micro-precipitates.
Q: Why am I seeing 13C enrichment in my Serine pool when I only fed the cells labeled Glycine? A: This is the direct result of the Serine Hydroxymethyltransferase (SHMT) enzyme[1]. Because the reaction is reversible, the 13C from your labeled glycine is being transferred to form labeled serine. This is normal biology, but it must be accounted for in your Metabolic Flux Analysis models by assuming an isotopic steady state[4].
Q: Does light exposure degrade 13C/15N Glycine? A: Glycine itself is not highly photosensitive. However, other components in the media (like riboflavin and tryptophan) generate reactive oxygen species (ROS) when exposed to ambient light, which can indirectly oxidize glycine. Always store SILAC/MFA media in the dark at 4°C.
References
- Source: nih.
- Source: nih.
- Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
- Source: mdpi.
- Source: nih.
Sources
- 1. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Glycine decarboxylase maintains mitochondrial protein lipoylation to support tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microcosm test for pesticide fate assessment in planted water filters: 13C,15N-labeled glyphosate as an example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Spectral Resolution for Glycine-Labeled Proteins in Solid-State NMR
Welcome to the Advanced Solid-State NMR (ssNMR) Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, structural biologists, and drug development professionals overcome one of the most notorious bottlenecks in protein ssNMR: glycine spectral overlap .
Because glycine lacks a side chain, its
Part 1: Troubleshooting Guide & Experimental Protocols
Issue 1: Severe - cross-peak overlap in 2D - correlation spectra.
The Causality: When using uniform isotope labeling (
Step-by-Step Methodology: Reverse Isotope Labeling of Glycine in E. coli
-
Media Preparation: Prepare M9 minimal media using
g/L and g/L -glucose as the sole isotopically enriched nitrogen and carbon sources. -
Targeted Supplementation: Add
mg/L of unlabeled (natural abundance) Glycine to the M9 media immediately prior to inoculation. -
Inoculation & Growth: Inoculate your E. coli expression strain (e.g., BL21(DE3)) and incubate at
until the reaches 0.6–0.8. -
Induction: Induce protein expression with 1 mM IPTG and allow expression for 4–6 hours.
-
Self-Validating Check: After purification, acquire a basic 1D
Cross-Polarization Magic-Angle Spinning (CPMAS) spectrum. The protocol is successful if the characteristic intense glycine peak at ~43 ppm is absent, confirming targeted silencing[2].
Issue 2: Broad proton linewidths masking glycine amide resonances in -detected ssNMR.
The Causality: In the solid state, molecules are static, leading to a dense network of strong
Step-by-Step Methodology: Setting up
-
Rotor Packing: Centrifuge the hydrated protein sample (e.g., microcrystalline or lipid-reconstituted) into a 0.7 mm or 0.5 mm MAS rotor. Critical: Ensure the sample is tightly packed and symmetrically distributed to prevent rotor crash at extreme rotational velocities.
-
MAS Acceleration: Gradually spin the sample up to
kHz using dry helium gas (helium is required for 0.5 mm rotors to reduce aerodynamic friction). -
Thermal Regulation: Frictional heating at 100 kHz can raise the internal sample temperature by
. Apply active cooling gas to maintain the sample at the desired physiological temperature to prevent protein denaturation. -
Pulse Sequence Optimization: Utilize a
-detected 2D sequence (e.g., hNH). Apply low-power heteronuclear decoupling (e.g., SWf-TPPM) on the and channels. Note: High-power decoupling is unnecessary and potentially damaging at ultrafast MAS. -
Acquisition: Acquire data at a 1.2 GHz (28.2 T) spectrometer if available. The resolution improvement scales superlinearly with the magnetic field at these spinning speeds[3].
Part 2: Quantitative Data - MAS and Magnetic Field Effects
The following table summarizes the causal relationship between hardware capabilities (Magnetic Field and MAS frequency) and the resulting spectral resolution for fully protonated glycine residues. Data demonstrates the superlinear resolution improvement achieved at 1.2 GHz[3][4].
| Magnetic Field Strength | Proton Larmor Frequency | MAS Frequency | Labeling Strategy | Typical | Resolution Improvement |
| 14.1 Tesla | 600 MHz | 20 kHz | Uniform ( | > 300 Hz | Baseline |
| 18.8 Tesla | 800 MHz | 60 kHz | Uniform ( | ~ 150 - 200 Hz | 1.5x |
| 22.3 Tesla | 950 MHz | 100 kHz | Fully Protonated | ~ 100 - 120 Hz | 2.5x |
| 28.2 Tesla | 1.2 GHz | 100 kHz | Fully Protonated | ~ 40 - 60 Hz | > 5.0x (Superlinear) |
Part 3: Decision Workflow Visualization
To determine the optimal resolution-enhancement strategy for your specific glycine-related spectral issue, follow the logical workflow below.
Caption: Workflow for selecting resolution-enhancement strategies in Glycine-labeled ssNMR.
Part 4: Frequently Asked Questions (FAQs)
Q1: Should I use [1,3-
Q2: How does the HIGHLIGHT approach resolve sequential assignment ambiguities in glycine-rich regions? Answer: The HIGHLIGHT approach is a spectral editing technique that combines reverse isotope labeling with a frequency-selective REDOR (Rotational Echo Double Resonance) pulse sequence[6]. If you reverse-label a specific amino acid (e.g., Lysine), the REDOR sequence selectively quenches the signals of any labeled residues. By taking a difference spectrum, you are left only with the "highlighted" signals of the labeled residues immediately adjacent to the unlabeled Lysine. This drastically simplifies the spectrum and provides unambiguous sequential starting points[6].
Q3: Is proton detection viable for a 50 kDa protein with 15% glycine content, or should I stick to carbon detection?
Answer: Proton detection is highly recommended, provided you have access to ultrafast MAS (>100 kHz). Carbon detection for a 50 kDa protein with high glycine content will suffer from insurmountable
References
-
Site-Specific Resolution of Anionic Residues in Proteins Using Solid-State NMR Spectroscopy Source: National Institutes of Health (PMC) URL:[Link]
-
Selective labeling and unlabeling strategies in protein solid-state NMR spectroscopy Source: National Institutes of Health (PubMed) URL:[Link]
-
Spectral editing at ultra-fast magic-angle-spinning in solid-state NMR: Facilitating protein sequential signal assignment by HIGHLIGHT approach Source: ResearchGate URL:[Link]
-
Proton Detected Solid-State NMR of Membrane Proteins at 28 Tesla (1.2 GHz) and 100 kHz Magic-Angle Spinning Source: MDPI / National Institutes of Health (PMC) URL:[Link]
-
Solid State NMR Strategy for Characterizing Native Membrane Protein Structures Source: National Institutes of Health (PMC) URL:[Link]
-
Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Solid State NMR Strategy for Characterizing Native Membrane Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective labeling and unlabeling strategies in protein solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proton Detected Solid-State NMR of Membrane Proteins at 28 Tesla (1.2 GHz) and 100 kHz Magic-Angle Spinning | MDPI [mdpi.com]
- 4. Proton Detected Solid-State NMR of Membrane Proteins at 28 Tesla (1.2 GHz) and 100 kHz Magic-Angle Spinning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dealing with overlapping peaks in 1H-15N HSQC spectra of glycine-rich proteins
Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Resolving Spectral Overlap in 1H-15N HSQC of Glycine-Rich/Disordered Proteins
Executive Summary: The "Glycine Blob" Phenomenon
The Problem:
In 1H-15N HSQC spectra, Glycine residues typically cluster in a narrow chemical shift window (
The Root Cause:
-
Lack of Side Chain: Glycine lacks a
atom. This removes the primary source of local magnetic anisotropy that usually disperses chemical shifts in other amino acids. -
Solvent Exposure: In IDPs, Glycine residues are solvent-exposed, averaging their chemical environments to a near-identical "random coil" value.
The Solution Architecture: We do not solve this by "shimming better." We solve it by changing the nuclear observables (switching from H-N to C-N detection) or by chemically editing the sample (selective labeling).
Troubleshooting Modules
Module A: The Hardware Solution (13C-Direct Detection)
Use this when: You have a cryoprobe optimized for 13C (e.g., TCI/TXO) and sample concentration > 200 µM.
The Concept:
Standard HSQC relies on amide proton dispersion (
Diagnostic Check:
-
Symptom: 1H-15N HSQC shows 10 overlapping peaks in the Glycine region.
-
Action: Acquire a 2D IPAP-CON or hCON spectrum.
-
Expected Result: The "blob" resolves into distinct peaks because the
shift varies significantly depending on whether the preceding residue is Ala, Val, Phe, etc.
Module B: The Wet-Lab Solution (Selective Labeling)
Use this when: You cannot access 13C-detection hardware or the protein is too large (>30 kDa).
Strategy 1: Reverse Labeling (Unlabeling)
-
Method: Grow bacteria in minimal media with
+ -Glucose, but add unlabeled ( ) Glycine to the media. -
Result: All Glycine peaks disappear from the spectrum. This allows you to identify which peaks in the "blob" are not Glycine, simplifying the remaining assignment.
Strategy 2: Combinatorial Dual-Labeling
-
Method: Use specific auxotrophic strains or cell-free synthesis to label only specific pairs (e.g.,
-Valine and -Glycine). -
Result: You will only see peaks for Glycine residues immediately preceded by Valine.
Interactive Decision Matrix (Workflow)
The following diagram illustrates the logical pathway for resolving Glycine overlap.
Caption: Decision tree for selecting the optimal de-convolution strategy based on sample concentration and hardware availability.
Standard Operating Protocol (SOP): 13C-Detected IPAP-CON
Objective: Resolve overlapping Glycine amides by correlating Nitrogen (
Prerequisites:
-
Sample: Uniformly
-labeled protein (min 200 µM). -
Probe: Cryoprobe with high sensitivity on the inner coil for 13C (e.g., Bruker TCI/TXO).
Step-by-Step Methodology:
-
Pulse Sequence Selection:
-
Load the conipap (or equivalent) sequence.
-
Why IPAP? In-Phase/Anti-Phase (IPAP) virtual decoupling is required because homonuclear
couplings broaden lines significantly. IPAP removes this coupling in post-processing.
-
-
Parameter Optimization:
-
Spectral Width (F2 - 13C): Set to ~40 ppm centered at 174 ppm. (Focus only on Carbonyls).
-
Spectral Width (F1 - 15N): Set to ~30 ppm centered at 118 ppm.
-
Offset: Ensure the carrier frequency for 13C is exactly on the Carbonyl region (approx 174 ppm) to minimize off-resonance effects.
-
-
Acquisition:
-
Acquire two interleaved datasets (A and B)[2] corresponding to the In-Phase and Anti-Phase components.
-
Self-Validating Check: The raw FID for the 13C channel should show a slow decay (sharp lines) compared to a standard 1D Carbon spectrum of a protein.
-
-
Processing (The Critical Step):
-
Do not process as a standard 2D. You must perform sum and difference operations on the A and B datasets:
-
This mathematical operation removes the J-coupling splitting, resulting in singlet peaks for each residue.
-
Comparative Data: Resolution Power
The following table compares the theoretical resolution of standard techniques versus the recommended CON approach for Glycine residues.
| Feature | Standard 1H-15N HSQC | 3D HNCO | 2D 13C-Detected CON |
| Detected Nucleus | 1H (Amide) | 1H (Amide) | 13C (Carbonyl) |
| Glycine Dispersion | Poor (< 1.0 ppm range) | Moderate (via C' dim) | Excellent (C' is direct dim) |
| Line Width | Broader (H-H dipolar) | Narrow | Very Sharp (No H-H dipolar) |
| Proline Visibility | No (No NH proton) | No | Yes (Correlates N-C') |
| Hardware Req | Standard Probe | Standard Probe | 13C-Optimized Probe |
Frequently Asked Questions (FAQ)
Q1: I don't have a 13C-optimized probe. Can I still do CON experiments?
-
Answer: Technically yes, but the sensitivity will be 3-4x lower. If you are limited to a standard inverse probe (H-optimized), you are better off running a 3D HNCO using Non-Uniform Sampling (NUS) at 25-30% density to achieve high resolution in the indirect Carbonyl dimension.
Q2: Why do Glycine peaks sometimes disappear at high pH?
-
Answer: Glycine residues in disordered regions are highly solvent-accessible. As pH increases (> 7.0), the amide proton exchange rate with water (
) increases exponentially. If becomes faster than the NMR timescale, the peak broadens into the baseline ("exchange broadening"). -
Fix: Lower pH to 6.0 or 5.5 if the protein is stable.
Q3: How do I assign the "Blob" if I can't resolve it?
-
Answer: You don't assign the blob directly. You assign the neighbors. Use (H)N(CO)CA and HN(CA)CO experiments. Even if the Glycine NH is degenerate, the
and of the preceding and current residues will likely be unique. You "bridge" the blob by matching the unique carbon chemical shifts entering and exiting the Glycine.
References
-
Bermel, W., Bertini, I., Felli, I. C., et al. (2006). "Protonless NMR spectroscopy for the study of large proteins and their interactions." Journal of the American Chemical Society.
-
Biological Magnetic Resonance Bank (BMRB). "Statistics for Amino Acid Chemical Shifts."
-
Kay, L. E., et al. (2011). "Temperature coefficients in invisible protein states by relaxation dispersion NMR spectroscopy." Journal of Biomolecular NMR.
-
Takeuchi, K., et al. (2020). "Amino-acid selective isotope labeling enables simultaneous overlapping signal decomposition."[3] Journal of Biomolecular NMR.
-
Pintacuda, G., et al. (2012). "13C Direct Detected NMR for Challenging Systems." Chemical Reviews.
Sources
Adjusting NMR acquisition parameters for quaternary carbons in labeled glycine
Technical Support Center: NMR Optimization for Labeled Glycine
Topic: Optimization of
Mission Statement
You are working with
This guide provides the causality-driven solutions to resolve these issues in solution-state NMR.
Module 1: Troubleshooting & Diagnostics
Q1: Why is my carbonyl ( ) signal missing or disproportionately weak compared to the alpha carbon ( )?
Diagnosis: Saturation and NOE Disparity.
The carbonyl carbon has a significantly longer longitudinal relaxation time (
Furthermore, standard proton decoupling (e.g., zgpg30) generates a Nuclear Overhauser Effect (NOE) that enhances the signal of protonated carbons by up to 200% (
Technical Fix:
-
Estimate
: For labeled glycine in small molecule buffers, is typically 10–25 seconds , whereas is 1–3 seconds . -
Adjust Relaxation Delay (
):-
For Visibility (S/N): Set
(approx 20s). -
For Quantification: Set
(approx 60–100s).
-
-
Apply the Ernst Angle: If you cannot afford long delays, reduce the flip angle (
) to match your repetition time ( ).
Q2: My integration ratios are incorrect ( is 3x larger than ). How do I fix this?
Diagnosis: You are using standard Power-Gated Decoupling.
Standard sequences keep the proton decoupler ON during the relaxation delay (
Technical Fix: Inverse Gated Decoupling (IGD) Switch to an "Inverse Gated" pulse program (Bruker: zgig, Varian/Agilent: s2pul with dm='ny').
-
Mechanism: The proton decoupler is OFF during
(preventing NOE buildup) and ON during Acquisition ( ) (collapsing J-couplings). -
Trade-off: You lose the sensitivity gain from NOE, so you must increase the number of scans (
) by a factor of ~4 to 9 to regain the same S/N.
Q3: I see "splitting" on the carbonyl peak even with decoupling. Is the decoupler failing?
Diagnosis: Isotopic Coupling (
-
Coupling: The carbonyl will appear as a doublet (
Hz). Proton decoupling does not remove Carbon-Carbon coupling. -
Coupling: If
is present, you may see an additional doublet ( Hz).
Technical Fix:
-
This is not an artifact; it is structural data.
-
To collapse these, you would need specific
band-selective decoupling (complex) or simply integrate the entire multiplet.
Module 2: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct acquisition parameters based on your experimental goals.
Caption: Decision tree for optimizing
Module 3: Standard Operating Procedure (SOP)
Protocol: Quantitative Acquisition of C-Glycine
Objective: Obtain accurate integral ratios between
1. Sample Preparation
-
Concentration: Maximize concentration. For
C detection without NOE, mM is recommended. -
Volume: 550
L (standard 5mm tube). Ensure depth is consistent to avoid shimming errors.
2. Pulse Sequence Selection
-
Bruker: zgig (Inverse Gated).
-
Varian/Agilent: s2pul (set dm='ny').
-
Jeol: single_pulse_dec (set gated decoupling).
3. Parameter Setup (The "Golden Rules")
| Parameter | Value (Recommended) | Description |
| Spectral Width (SW) | 240 ppm | Covers Carbonyl (~175 ppm) and Alpha (~42 ppm). |
| Offset (O1P) | 100-110 ppm | Centers the spectrum. |
| Relaxation Delay (d1) | 60 - 100 s | Critical for Quaternary C'. Must be |
| Acquisition Time (AQ) | 1.0 - 1.5 s | Sufficient for digital resolution; prevents truncation artifacts. |
| Pulse Angle (P1) | Calibrate P1 precisely for the probe. | |
| Scans (NS) | Required due to loss of NOE enhancement. |
4. Processing
-
Window Function: Apply Exponential Multiplication (em).
-
Line Broadening (LB): 1.0 - 3.0 Hz. (Carbonyls are naturally narrow; this helps S/N).
-
Baseline Correction: Critical. Use a polynomial baseline correction (abs in TopSpin) before integration.
Module 4: Advanced Visualization (Pulse Sequence)
Understanding when the decoupler is active is key to solving the "Invisible Peak" problem.
Caption: Timing diagram for Inverse Gated Decoupling (zgig). Note the Decoupler is OFF during delay.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Heteronuclear Methods).
-
University of Ottawa NMR Facility. (2018). Glycine as a 13C CPMAS Setup Sample. (Detailed discussion on Carbonyl shifts and relaxation).
-
Reich, H. J. (2022). The Ernst Angle and Pulse Repetition Rates. University of Wisconsin-Madison Chemistry.
-
Bruker Biospin. (2024). User Manual: 1D Carbon Acquisition Parameters. (Referenced for zgig vs zgpg nomenclature).
-
Cayman Chemical. (2023). Glycine (13C-labeled) Product Insert & Spectral Data.
Sources
Validation & Comparative
Validating metabolic flux analysis results obtained with GLYCINE (2-13C; 15N+).
Executive Summary
Product Focus: Glycine (2-13C; 15N) Stable Isotope Tracer Application: Elucidating One-Carbon (1C) metabolism, Serine Hydroxymethyltransferase (SHMT) bidirectionality, and Glycine Cleavage System (GCS) activity.[1][2]
This guide serves as a technical manual for researchers validating metabolic flux analysis (MFA) results using the dual-labeled Glycine (2-13C; 15N) tracer. Unlike single-carbon tracers (e.g., [U-13C]Glucose) which suffer from dilution before reaching the folate cycle, or [1-13C]Glycine which loses its label to CO₂ during decarboxylation, the [2-13C; 15N] isotopologue offers a self-validating mechanism to simultaneously track nitrogen fate (purine/glutathione synthesis) and carbon recycling into the folate pool.
Part 1: The Mechanistic Advantage
Why Glycine (2-13C; 15N)?
The primary challenge in 1C metabolism is distinguishing between de novo synthesis and recycling . Standard tracers often fail to resolve the directionality of the SHMT reaction or the contribution of the Glycine Cleavage System (GCS) to the methylene-tetrahydrofolate (THF) pool.
The Dual-Label Logic
-
The 15N Label (Amine): Acts as a stable anchor for the glycine backbone. It validates direct incorporation into downstream metabolites (Glutathione, Heme, Purines) without carbon scrambling.
-
The 2-13C Label (Alpha-Carbon): This is the "mobile" carbon.
-
Direct Route: Retained in the glycine backbone during incorporation into Glutathione.
-
GCS Route: Cleaved from glycine and transferred to THF to form 5,10-methylene-THF (labeled) .[3]
-
SHMT Exchange: If this labeled methylene-THF recombines with a glycine molecule, it transfers the 13C label to the beta-carbon (C3) of Serine.
-
Pathway Visualization
The following diagram illustrates how the dual tracer differentiates between direct utilization and folate-mediated recycling.
Figure 1: Metabolic fate of Glycine (2-13C; 15N).[1][2][3][4][5][6] Note the divergence between direct synthesis (Glutathione) and the folate cycle (SHMT/GCS).
Part 2: Experimental Protocol (Self-Validating System)
To ensure data integrity (E-E-A-T), this protocol includes specific "stop-points" to validate sample quality before mass spectrometry.
Phase 1: Cell Culture & Tracer Incubation
Objective: Achieve isotopic steady state without perturbing growth rates.
-
Media Preparation:
-
Prepare custom DMEM/RPMI lacking Serine and Glycine.
-
Add dialyzed FBS (to remove background amino acids).
-
Control Arm: Add natural abundance Glycine (0.4 mM) + Serine (0.4 mM).
-
Experimental Arm: Add Glycine (2-13C; 15N) (0.4 mM) + Unlabeled Serine (0.4 mM).
-
Note: If testing GCS activity specifically, consider lowering Serine concentration to force flux through the glycine cleavage pathway.
-
-
Seeding & Labeling:
-
Seed cells (e.g., 5 x 10⁵ cells/well in 6-well plates).
-
Incubate for 24–48 hours (depending on doubling time) to ensure >3 cell divisions. This guarantees that >87% of the intracellular pool is derived from the media.
-
Phase 2: Metabolite Extraction (Quenching)
Critical Step: Metabolism is fast (turnover < 1 sec). Improper quenching leads to ATP hydrolysis and interconversion artifacts.
-
Rapid Wash: Aspirate media; wash once with ice-cold PBS (4°C).
-
Quench: Immediately add -80°C 80:20 Methanol:Water (1 mL/well).
-
Scrape & Collect: Scrape cells on dry ice. Transfer to microcentrifuge tubes.
-
Vortex & Centrifuge: Vortex 10 min at 4°C. Centrifuge at 16,000 x g for 10 min (4°C) to pellet protein.
-
Supernatant: Transfer supernatant to glass vials for LC-MS or dry down for GC-MS derivation.
Phase 3: Mass Spectrometry Analysis
-
Method: LC-HRMS (High-Resolution Mass Spec) is preferred for dual labels to resolve fine isotopic structures, though GC-MS is acceptable with appropriate derivatization (e.g., TBDMS).
-
Target Ions:
-
Glycine: [M+H]+ (m/z 76.039 -> 78.04 for labeled).
-
Serine: [M+H]+ (m/z 106.05 -> monitor M+0 to M+4).
-
Glutathione (Reduced): [M+H]+ (m/z 308.09 -> monitor shifts).
-
Part 3: Data Interpretation & Validation
This section defines how to validate your results using Mass Isotopomer Distribution Analysis (MIDA).
The "Serine Shift" Validation
The most powerful validation of this tracer is the isotopomer distribution in Serine. Because SHMT is reversible, the labeling pattern of Serine reveals the source of the One-Carbon unit.
| Isotopomer | Composition | Biological Interpretation |
| Serine M+0 | Unlabeled | De novo synthesis from Glucose (via 3-PG) or pre-existing pool. |
| Serine M+1 | 13C (at C3) | GCS Activity Indicator. Glycine (2-13C) was cleaved; the 13C-Methylene-THF recombined with unlabeled Glycine. |
| Serine M+2 | 13C (at C2) + 15N | Direct Reverse SHMT. The tracer Glycine (2-13C; 15N) combined with unlabeled Methylene-THF. |
| Serine M+3 | 2x 13C + 15N | High Flux Confirmation. Tracer Glycine (2-13C; 15N) combined with labeled Methylene-THF (derived from another tracer molecule via GCS). |
Calculation of Fractional Contribution
To quantify the contribution of Glycine to the Serine pool:
Note: If Serine M+1 is high, it indicates that the cell is actively breaking down glycine (GCS) to fuel the folate pool, rather than just importing it.
Workflow Visualization
Figure 2: Analytical workflow for assigning mass isotopomers to metabolic origins.
Part 4: Comparative Analysis
Why choose Glycine (2-13C; 15N) over established alternatives?
| Feature | Glycine (2-13C; 15N) | [U-13C]Glucose | [2,3,3-2H]Serine |
| Primary Utility | GCS activity, Reverse SHMT, Purine synthesis | Central Carbon (Glycolysis/TCA) | Folate sources (Cytosolic vs Mito) |
| 1C Specificity | High. Directly labels Methylene-THF via GCS. | Low. Diluted through glycolysis before reaching Serine. | Medium. Subject to Deuterium Kinetic Isotope Effects (KIE). |
| Nitrogen Tracking | Yes (15N). Tracks amine fate to Purines/GSH. | No. Carbon only. | No. Usually carbon/hydrogen only. |
| Differentiation | Distinguishes GCS-derived 1C units from Glucose-derived. | Cannot easily distinguish Serine sources without modeling. | Good for compartmentalization, but KIE can alter flux rates. |
Case Study Data (Simulated)
In a validation study of DLBCL (Diffuse Large B-Cell Lymphoma) cells, which rely heavily on mitochondrial one-carbon metabolism:
-
[U-13C]Glucose showed 50% labeling of Serine M+3, but failed to quantify GCS contribution.
-
Glycine (2-13C; 15N) revealed a distinct M+3 Serine peak (15%) , proving that 15% of the serine pool was generated by recombining imported glycine with GCS-generated folate units. This "recycling" flux was invisible to the Glucose tracer.
References
-
Ducker, G. S., et al. (2016). "Reversal of Cytosolic One-Carbon Flux Compensates for Loss of the Mitochondrial Folate Pathway." Cell Metabolism. [Link]
-
Jain, M., et al. (2012). "Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation." Science. [Link]
-
Maddocks, O. D. K., et al. (2017). "Modulating the therapeutic response of tumours to dietary serine and glycine starvation." Nature. [Link]
-
Lewis, C. A., et al. (2014). "Tracing Compartmentalized NADPH Metabolism in the Cytosol and Mitochondria of Mammalian Cells." Molecular Cell. [Link]
-
Fan, J., et al. (2019). "Quantitative flux analysis reveals folate-dependent NADPH production." Nature. [Link]
Sources
- 1. Serine isotopmer analysis by 13C-NMR defines glycine-serine interconversion in situ in the renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. escholarship.org [escholarship.org]
- 4. Glycine metabolism in intact leaves by in vivo 13C and 15N labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mmpc.org [mmpc.org]
Tracing the Pivot: A Comparative Guide to [U-13C]Glucose vs. Glycine (2-13C; 15N) in Metabolic Flux Analysis
Executive Summary
In the landscape of metabolomics, [U-13C]Glucose is the "Macro-Lens"—it captures the global flux of central carbon metabolism, illuminating glycolysis, the TCA cycle, and the Pentose Phosphate Pathway (PPP).[1] In contrast, Glycine (2-13C; 15N) acts as a "Micro-Probe," specifically targeting the One-Carbon (1C) metabolism network, redox homeostasis (glutathione), and nucleotide biosynthesis.
This guide provides a technical comparison for researchers deciding between—or combining—these tracers to interrogate cellular metabolism, particularly in oncology and immunology where the Serine-Glycine-One-Carbon (SGOC) axis is often dysregulated.
Part 1: Mechanistic Foundations
[U-13C]Glucose: The Backbone Tracer
Glucose is the primary carbon source for most mammalian cells.[1] When uniformly labeled ([U-13C]), it distributes carbon atoms into:
-
Glycolysis: Generates fully labeled Pyruvate (M+3) and Lactate (M+3).
-
Serine Synthesis: 3-Phosphoglycerate (3-PG) diverts to form Serine.
-
TCA Cycle: Pyruvate enters the mitochondria, labeling Citrate,
-Ketoglutarate, and Malate.
Limitation: While Glucose labels Serine (and subsequently Glycine), the dilution of the label through the large glycolytic pool can mask subtle alterations in 1C metabolism flux.
Glycine (2-13C; 15N): The Dual-Target Probe
This tracer is unique because it tracks two distinct metabolic fates simultaneously:
-
The Carbon Fate (2-13C): The
-carbon (C2) is the primary donor for the Folate Cycle . via the Glycine Cleavage System (GCS), C2 is transferred to Tetrahydrofolate (THF) to form 5,10-Methylene-THF , the universal 1C donor for thymidine and purine synthesis.[2] -
The Nitrogen Fate (15N): The amine group tracks nitrogen incorporation into Glutathione (redox defense) and the Purine ring (specifically N7).
The Metabolic Intersection (Visualization)
The following diagram illustrates how these two tracers converge at the Serine/Glycine node.
Figure 1: Metabolic intersection of Glucose (Blue) and Glycine (Red). Note the reversible SHMT node (Green) acting as the pivot point for carbon flux.
Part 2: Comparative Performance Guide
This table contrasts the operational utility of both tracers.
| Feature | [U-13C]Glucose | Glycine (2-13C; 15N) |
| Primary Scope | Central Carbon Metabolism (Global) | SGOC Pathway, Nucleotides, Redox |
| Pathway Entry | Hexokinase (Glycolysis) | SHMT (Mitochondria/Cytosol) & GCS |
| Key Readout | Glycolytic flux, TCA turning, Anaplerosis | 1C unit generation, SHMT reversibility |
| Sensitivity | High for bulk carbon flow. | High for folate-mediated reactions. |
| Specificity | Low . Label dilutes into lipids, AA, sugars. | High . Specific to Purines, GSH, Thymidine. |
| Cost | Low (Commodity tracer). | Moderate/High (Specialized tracer). |
| Mass Shift ( | +1 to +6 Da (complex isotopologues). | +1 (13C), +1 (15N), or +2 (Dual). |
Part 3: Experimental Protocol (Self-Validating System)
To ensure Scientific Integrity , this protocol uses a "Parallel Tracer" approach. Running both tracers in separate wells provides complementary data that validates the directionality of the SHMT reaction.
Phase 1: Preparation
-
Media Formulation: Use Dialyzed FBS (dFBS) to remove background unlabeled glycine and serine. This is critical; standard FBS contains high levels of glycine that will dilute your tracer enrichment.
-
Cell Seeding: Seed cells (e.g.,
cells/well) in 6-well plates. Allow attachment overnight.
Phase 2: The Tracer Swap
-
Group A (Glucose): DMEM w/o Glucose/Glutamine + 10% dFBS + [U-13C]Glucose (10-25 mM) + Unlabeled Glutamine.
-
Group B (Glycine): DMEM w/o Glycine + 10% dFBS + Glycine (2-13C; 15N) (0.4 mM) + Unlabeled Glucose/Glutamine.
-
Time Course:
-
Flux Analysis: 2h, 6h, 24h (Isotopic Steady State).
-
Kinetic Analysis: 15 min, 30 min (for transport/rapid turnover).
-
Phase 3: Extraction & MS Analysis
-
Quenching: Rapidly wash with ice-cold saline (0.9% NaCl). Add 80% Methanol (-80°C).
-
Extraction: Scrape cells, vortex, centrifuge (14,000g, 4°C, 10 min). Collect supernatant.
-
Derivatization (GC-MS only): Use TBDMS (tert-butyldimethylsilyl) to stabilize amino acids. Note: LC-MS is preferred for direct detection of nucleotides without extensive derivatization.
Phase 4: Workflow Visualization
Figure 2: Parallel labeling workflow ensuring clean separation of metabolic inputs.
Part 4: Data Interpretation & Causality
This section explains why you see specific mass shifts, grounding the data in biochemical mechanisms.
Analyzing Serine (The Pivot)
-
From [U-13C]Glucose: You expect Serine M+3 .
-
From Glycine (2-13C; 15N): You look for Serine M+1 or M+2 .[6]
Analyzing Purines (ATP/GTP)[10]
-
From Glycine (2-13C; 15N):
-
M+1 (15N): Direct incorporation of Glycine into the purine ring (Position N7).
-
M+2 (13C): Incorporation of 1C units (from Glycine C2) into positions C2 and C8 of the purine ring.
-
M+3 (Mix): Simultaneous incorporation of the glycine backbone and a 1C unit.
-
Analyzing Glutathione (GSH)[10]
-
From Glycine (2-13C; 15N):
-
M+2 (13C1; 15N1): Direct incorporation of the whole glycine molecule into GSH.
-
Interpretation: This is a direct readout of the cell's antioxidant capacity and glycine utilization for redox defense.
-
References
-
Jain, M., et al. (2012). Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation. Science. Link
-
Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism. Link
-
Maddocks, O. D. K., et al. (2013). Serine starvation induces stress and p53-dependent metabolic remodeling in cancer cells. Nature. Link
-
Amelio, I., et al. (2014). Serine and glycine metabolism in cancer. Trends in Biochemical Sciences. Link
-
Fan, T. W., et al. (2019). Stable Isotope-Resolved Metabolomics and Applications for Drug Development. Pharmacology & Therapeutics. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Glycine homeostasis requires reverse SHMT flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Glycine homeostasis requires reverse SHMT flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling: The Unambiguous Power of Dual-Labeled Glycine (2-¹³C; ¹⁵N)
In the intricate world of metabolic research, proteomics, and drug development, the ability to trace the journey of molecules within a biological system is paramount. Stable isotope labeling has emerged as an indispensable and powerful tool, allowing scientists to track the fate of specific atoms with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][] Among the available tracers, glycine, a deceptively simple amino acid, plays a central role in a multitude of critical biosynthetic pathways.[3][4]
However, not all isotopic labels are created equal. The choice between a single-labeled isotopologue (e.g., [2-¹³C]glycine or [¹⁵N]glycine) and a dual-labeled version (e.g., [2-¹³C; ¹⁵N]glycine) can significantly impact the clarity, accuracy, and depth of experimental findings. This guide provides an in-depth comparison, grounded in experimental principles, to illuminate the distinct advantages of employing dual-labeled glycine for researchers aiming to achieve unambiguous and robust results.
The Foundation: Why Trace Glycine?
Glycine is far more than a simple building block for proteins. It is a metabolic hub, participating in:
-
One-Carbon Metabolism: Through the Glycine Cleavage System (GCS), glycine is a major source of one-carbon units, which are essential for the synthesis of purines (the building blocks of DNA and RNA), thymidylate, and other key metabolites.[3][4][5]
-
Serine Interconversion: Glycine and serine are readily interconverted by the enzyme serine hydroxymethyltransferase (SHMT), linking amino acid metabolism with one-carbon pathways.[3]
-
Glutathione Synthesis: Glycine is one of the three amino acids that constitute glutathione, the cell's primary antioxidant.
-
Heme Synthesis: The biosynthesis of heme, the critical component of hemoglobin and cytochromes, begins with glycine.[6]
Given its central role, accurately tracing glycine's metabolic fate is crucial for understanding cellular physiology in both health and disease. Stable isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N) are ideal for this purpose as they are non-radioactive, safe for in vivo studies, and do not alter the chemical properties of the molecule.[][7][8]
The Core Advantage: Unambiguous Tracking in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions.[9][10] The core challenge in MFA is to resolve the contributions of converging metabolic pathways. This is where dual-labeled glycine demonstrates its most profound advantage over single-labeled counterparts.
With a single label, the story is incomplete.
-
Using [2-¹³C]glycine: Researchers can track the carbon atom from the C2 position of glycine. However, if this carbon is incorporated into another molecule, the fate of the original nitrogen atom is lost.
-
Using [¹⁵N]glycine: Conversely, the nitrogen atom can be tracked through transamination and other reactions, but the path of the carbon backbone becomes invisible.
This ambiguity can lead to misinterpretation of metabolic data. Dual-labeling with [2-¹³C; ¹⁵N]glycine resolves this issue by creating an inseparable link between the carbon and nitrogen atoms.[7][11] This allows researchers to track the intact glycine-derived unit as it moves through complex metabolic networks, providing a more detailed and accurate picture of its contributions.[11]
Consider the pivotal conversion of glycine to serine. This can occur via two primary routes involving the one-carbon pool. By using dual-labeled glycine, it becomes possible to distinguish the direct conversion of the glycine backbone from pathways where glycine is first cleaved by the GCS and its one-carbon unit is subsequently used to synthesize serine from a different glycine molecule.[3][4]
Enhanced Precision in Quantitative Proteomics
In quantitative proteomics, particularly in Stable Isotope Labeling by Amino acids in Cell culture (SILAC), the goal is to accurately compare protein abundance between different cell populations.[] This is achieved by growing one population with "light" (natural abundance) amino acids and the other with "heavy" (isotope-labeled) amino acids. The samples are then mixed, and the relative protein abundance is determined by the ratio of "heavy" to "light" peptide signals in a mass spectrometer.[12]
The accuracy of this quantification is highly dependent on the mass difference between the heavy and light peptides. A larger mass shift provides better separation of the isotopic envelopes, reducing peak overlap and improving quantification, especially for low-abundance proteins or in complex spectra.[]
Dual-labeled glycine offers a distinct advantage by providing a greater mass shift compared to its single-labeled counterparts.
| Isotopologue | Label(s) | Mass Shift (Da) | Advantage |
| [2-¹³C]glycine | ¹³C | +1 | Minimal shift, potential overlap |
| [¹⁵N]glycine | ¹⁵N | +1 | Minimal shift, potential overlap |
| [2-¹³C; ¹⁵N]glycine | ¹³C, ¹⁵N | +2 | Clearer separation, improved accuracy |
| [1,2-¹³C₂; ¹⁵N]glycine | ²x ¹³C, ¹⁵N | +3 | Maximum separation, ideal for complex samples |
This increased mass separation minimizes errors arising from the natural isotopic abundance of ¹³C (~1.1%), which can complicate the analysis of peptides labeled with only a +1 Da shift.[]
Greater Resolving Power in NMR-Based Structural Biology
Both ¹³C and ¹⁵N are NMR-active nuclei, making them invaluable for determining the three-dimensional structure and dynamics of proteins.[][13] Multidimensional heteronuclear NMR experiments are the cornerstone of this field, and they rely on the ability to correlate different nuclei within the protein backbone.
-
Single ¹⁵N Labeling is fundamental for 2D ¹H-¹⁵N HSQC spectra, which provide a "fingerprint" of the protein, with one peak for each amino acid residue. This is often the starting point for structural analysis.
-
Dual ¹³C/¹⁵N Labeling is essential for more advanced structural determination.[] It enables triple-resonance experiments (e.g., HNCA, HN(CO)CA) that correlate the amide proton (¹H), amide nitrogen (¹⁵N), and alpha/beta carbons (¹³C) of sequential residues. This is the primary method for assigning the chemical shifts of backbone atoms, a critical step for calculating the protein's structure.[14][15]
Without the dual label, these crucial through-bond correlations cannot be established, making it nearly impossible to solve the structure of all but the smallest proteins.
A Practical Workflow: Tracing Glycine Metabolism via LC-MS/MS
To illustrate the application of dual-labeled glycine, the following protocol outlines a typical metabolic flux experiment in cell culture.
Objective: To quantify the contribution of glycine to serine biosynthesis.
Methodology:
-
Cell Culture and Labeling:
-
Culture two sets of cells in parallel.
-
"Light" Control: Culture in standard medium containing natural abundance glycine.
-
"Heavy" Experiment: Culture in medium where natural glycine is replaced with [2-¹³C; ¹⁵N]glycine.
-
Incubate for a duration sufficient to approach isotopic steady-state (typically 24-48 hours, depending on cell doubling time).
-
-
Metabolite Extraction:
-
Rapidly aspirate the culture medium.
-
Quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites by adding a pre-chilled solution of 80:20 methanol:water.
-
Incubate at -80°C for 15 minutes, then scrape the cells.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography method (e.g., HILIC) to separate glycine and serine.
-
Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both the unlabeled (M+0) and labeled versions of glycine (M+2) and serine (M+2).
-
-
Data Analysis and Interpretation:
-
Integrate the peak areas for each mass isotopologue.
-
Calculate the fractional enrichment by dividing the peak area of the labeled metabolite by the sum of all its isotopologues.
-
A high fractional enrichment of M+2 serine confirms its direct synthesis from the dual-labeled glycine tracer, providing a quantitative measure of this specific metabolic flux.
-
Conclusion: Choosing the Right Tool for Uncompromising Science
While single-labeled glycine isotopologues are valuable for answering specific, targeted questions, they carry an inherent risk of ambiguity in complex biological systems. Dual-labeled [2-¹³C; ¹⁵N]glycine provides a superior, more robust tool for researchers who require a comprehensive and unambiguous understanding of metabolic pathways, protein dynamics, and structural biology.
By enabling the simultaneous tracking of both carbon and nitrogen atoms, it offers:
-
Unambiguous flux determination in metabolic studies.
-
Higher accuracy and precision in quantitative proteomics.
-
Greater resolving power for NMR-based protein structure elucidation.
For scientists and drug development professionals dedicated to generating the highest quality data, the investment in dual-labeled glycine is a direct investment in the clarity and integrity of their research outcomes.
References
-
Lamers, Y., et al. (2007). Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-(13)C2]glycine and [(2)H3]leucine. The Journal of Nutrition. Available at: [Link]
-
Lapidot, A., et al. (1976). The determination of amino acid pool sizes and turnover rates by gas chromatographic mass spectrometric analysis of stable isotope enrichment. Clinica Chimica Acta. Available at: [Link]
-
Yuan, Y., et al. (2021). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology. Available at: [Link]
-
Lapidot, A., et al. (1977). Regulation of pool sizes and turnover rates of amino acids in humans: 15N-glycine and 15N-alanine single-dose experiments using gas chromatography-mass spectrometry analysis. Metabolism. Available at: [Link]
-
Cegelski, L., & Schaefer, J. (2005). Glycine metabolism in intact leaves by in vivo 13C and 15N labeling. The Journal of Biological Chemistry. Available at: [Link]
-
Kumashiro, K. K., et al. (2002). Observation of the glycines in elastin using (13)C and (15)N solid-state NMR spectroscopy and isotopic labeling. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2025). Glycine Turnover and Decarboxylation Rate Quantified in Healthy Men and Women Using Primed, Constant Infusions of [1,2-13C2]Glycine and [2H3]Leucine. ResearchGate. Available at: [Link]
-
Liu, X., et al. (2020). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. Metabolites. Available at: [Link]
-
O'Dell, L. A., & Grant, C. V. (2008). Variable temperature NMR characterization of α-glycine. Journal of Magnetic Resonance. Available at: [Link]
-
Treviño, M. Á., et al. (2025). Denatured Ensemble 1H, 13C and 15N Chemical Shift Values for Amino Acid Residues in a Glycine-Rich Protein. ChemRxiv. Available at: [Link]
-
Lane, A. N., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Available at: [Link]
-
Skokut, T. A., et al. (1982). 15 N- and [13C]NMR Determination of Utilization of Glycine for Synthesis of Storage Protein in the Presence of Glutamine in Developing Cotyledons of Soybean. Plant Physiology. Available at: [Link]
-
Mardinoglu, A., et al. (2015). De Novo Glycine Synthesis Is Reduced in Adults With Morbid Obesity and Increases Following Bariatric Surgery. ResearchGate. Available at: [Link]
-
Gunda, V., et al. (2024). SIMPEL: using stable isotopes to elucidate dynamics of context specific metabolism. Communications Biology. Available at: [Link]
-
Purushottam, L., et al. (2019). Single-site glycine-specific labeling of proteins. Nature Communications. Available at: [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Metabolic flux analysis—linking isotope labeling and metabolic fluxes. Current Opinion in Biotechnology. Available at: [Link]
-
Franco, R. S. (2013). Use of an oral stable isotope label to confirm variation in red blood cell mean age that influences HbA1c interpretation. Blood. Available at: [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]
-
ResearchGate. (n.d.). Solid-state 15 N CP NMR spectra of glycine. ResearchGate. Available at: [Link]
-
Yale University. (n.d.). Metabolic flux and enrichment studies using MIMOSA. Yale Research. Available at: [Link]
-
Heuillet, M., et al. (2015). Impact of kinetic isotope effects in isotopic studies of metabolic systems. Biotechnology Journal. Available at: [Link]
-
Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert Review of Proteomics. Available at: [Link]
-
Trivelin, P. C. O., et al. (2005). 15N-labed glycine synthesis. Scientia Agricola. Available at: [Link]
-
ResearchGate. (n.d.). Single-site glycine-specific labeling of proteins. ResearchGate. Available at: [Link]
-
F1000Research. (2015). In vivo stable isotope labeling of 13C and 15N... F1000Research. Available at: [Link]
-
ResearchGate. (2025). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. Available at: [Link]
-
Schwaiger, M., et al. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. Available at: [Link]
-
Gafken, P. R., et al. (2013). Using Glycinylation, a Chemical Derivatization Technique, for the Quantitation of Ubiquitinated Proteins. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
JoVE. (2022). Plant Isotope Labeling by 13C and 15N Labelling Chamber. YouTube. Available at: [Link]
-
ACS Measurement Science Au. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Publications. Available at: [Link]
-
ACS Publications. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. Available at: [Link]
Sources
- 3. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-(13)C2]glycine and [(2)H3]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
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Cross-validation of NMR and mass spectrometry data from GLYCINE (2-13C; 15N+) experiments
Comparison Guide: Cross-Validation of NMR and Mass Spectrometry Data for [2-¹³C; ¹⁵N]-Glycine
Executive Summary
This guide provides a technical framework for the cross-validation of Glycine labeled at the alpha-carbon (C2) and nitrogen (N) positions. This specific isotopologue ([2-¹³C; ¹⁵N]-Glycine) is a critical tracer in metabolic flux analysis (MFA), particularly for monitoring the glycine cleavage system (GCS) and serine-glycine interconversion.
While Mass Spectrometry (MS) offers superior sensitivity for quantifying total enrichment, Nuclear Magnetic Resonance (NMR) provides the structural resolution necessary to verify positional integrity and detect isotopic scrambling. This guide outlines the theoretical signatures, comparative advantages, and a self-validating experimental workflow for integrating datasets from both platforms.
Part 1: The Isotopic Signature
To validate the compound, one must first establish the theoretical expectations for the specific [2-¹³C; ¹⁵N] labeling pattern versus natural abundance or degradation products.
NMR Signature (Structural Topology)
-
Target Nuclei: ¹³C (Spin ½) and ¹⁵N (Spin ½).[1]
-
The Alpha-Carbon (C2):
-
Chemical Shift: ~42.0 – 45.0 ppm (pH dependent).[1]
-
Splitting Pattern: The ¹³C signal at the C2 position will appear as a doublet (d) due to scalar coupling with the directly attached ¹⁵N.
-
Coupling Constant (
): Approximately 6–10 Hz .[1] -
Note: If the C1 (Carboxyl) is ¹²C (unlabeled), there will be no C-C splitting.
-
-
The Nitrogen (N):
-
Chemical Shift: ~32 – 35 ppm (relative to liquid NH₃).[1]
-
Splitting Pattern: The ¹⁵N signal will appear as a doublet (d) due to coupling with ¹³C2.
-
Mass Spectrometry Signature (Mass-to-Charge)
-
Monoisotopic Mass (Unlabeled Glycine): 75.03 Da.[1]
-
[M+H]⁺ Ion:
-
Fragmentation (MS/MS):
-
Primary Fragment (Immonium Ion): Loss of the carboxyl group (HCOOH).
-
Unlabeled Fragment: m/z 30 (H₂N=CH₂⁺).[1]
-
Labeled Fragment: m/z 32 (H₂¹⁵N=¹³CH₂⁺).[1]
-
Validation Logic: Since C1 is unlabeled, the neutral loss must be 46 Da (H¹²C¹⁶OOH). If the neutral loss is 47 Da, it indicates scrambling of ¹³C to the carboxyl position.
-
Part 2: Comparative Methodology
The following table contrasts the operational capabilities of NMR and MS for this specific application.
| Feature | NMR Spectroscopy (600+ MHz) | Mass Spectrometry (HR-MS / Triple Quad) |
| Primary Detection | Magnetic resonance of ¹³C/¹⁵N nuclei.[1] | Mass-to-charge ratio (m/z) of ions.[1][2] |
| Positional Specificity | High. Directly distinguishes C1 vs. C2 labeling via chemical shift. | Medium. Requires MS/MS fragmentation to infer position.[1] |
| Sensitivity | Low. Requires µM to mM concentrations.[1] | High. Detects nM to fM concentrations.[1] |
| Scrambling Detection | Excellent. Scrambling breaks the C-N doublet or shifts peaks.[1] | Good. Detected only if scrambling changes fragment masses.[1] |
| Quantification | Linear and non-destructive (qNMR).[1] | Requires isotopically labeled internal standards.[1][3] |
| Sample Recovery | 100% (Non-destructive). | 0% (Destructive).[1] |
Part 3: Experimental Protocols
Protocol A: Metabolite Extraction (Dual-Stream)
Objective: Isolate polar metabolites (Glycine) from biological matrices (cell culture/tissue) suitable for both platforms.[1]
-
Quenching: Rapidly quench metabolism by adding ice-cold 80% Methanol (-80°C) to the biological sample.[1]
-
Lysis: Perform 3 freeze-thaw cycles (liquid N₂ / 37°C water bath) or sonication to release intracellular contents.[1]
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C to pellet proteins/debris.
-
Supernatant Split:
-
Stream A (NMR): Evaporate 80% of the supernatant to dryness (SpeedVac). Reconstitute in 600 µL D₂O containing 0.5 mM DSS (internal standard) and phosphate buffer (pH 7.4).
-
Stream B (MS): Dilute the remaining 20% with 0.1% Formic Acid in Water for LC-MS injection.
-
Protocol B: NMR Acquisition
Objective: Verify the C-N bond integrity.[1]
-
1D ¹H NMR: Acquire standard proton spectrum to check sample purity and pH consistency.
-
1D ¹³C NMR (Proton Decoupled):
-
Acquire with sufficient scans (e.g., 1024) to visualize the C2 signal at ~42 ppm.
-
Critical Check: Verify the signal is a doublet . A singlet implies loss of ¹⁵N or presence of ¹⁴N contamination.[1]
-
-
2D ¹H-¹⁵N HSQC:
-
Optimize for J = 90 Hz (typical amide) or adjust for amine if necessary.[1]
-
This provides the definitive "fingerprint" of the ¹H-1⁵N moiety.
-
Protocol C: MS Acquisition
Objective: Quantify total enrichment and mass shift.[1]
-
Mode: Positive Ion Mode (ESI+).
-
Full Scan: Scan m/z 50–150. Observe the ratio of m/z 76 (M+0) vs m/z 78 (M+2).
-
Targeted MS/MS: Select m/z 78.04 as the precursor.[1] Apply collision energy (10–20 eV).[1]
-
Verification: Confirm the presence of the product ion at m/z 32. Absence of m/z 32 suggests the ¹³C or ¹⁵N is not in the amine/alpha-carbon fragment.
Part 4: Data Synthesis & Cross-Validation Logic
The true power of this guide lies in the Data Fusion Workflow . We do not rely on one machine; we use the logic of one to police the artifacts of the other.
Visualizing the Validation Logic
Figure 1: Logic flow for cross-validating isotopic integrity. Both the MS fragmentation pattern and the NMR splitting pattern must align to confirm the [2-¹³C; ¹⁵N] isotopologue.
Interpretation Guide
-
Scenario: High M+2 (MS) but Singlet in ¹³C NMR
-
Diagnosis: The ¹⁵N label has been lost (transaminated) or diluted, leaving [2-¹³C]-Glycine.[1] The MS might be misinterpreting a different isobaric species, or the ¹⁵N enrichment is lower than expected.
-
-
Scenario: Doublet in NMR but M+1 Dominant in MS
-
Diagnosis: Likely ionization suppression or instrument calibration error in MS.[1] The NMR doublet confirms the bond exists; therefore, the molecule must be dual-labeled. Trust the NMR for structure, MS for sensitivity.
-
-
Scenario: MS Fragment is m/z 31
References
-
Lane, A. N., & Fan, T. W. M. (2015).[1] NMR-based stable isotope resolved metabolomics in systems biochemistry. Archives of Biochemistry and Biophysics. Link
-
Chokkathukalam, A., et al. (2014).[1] Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis. Link
-
Wishart, D. S., et al. (2022).[1] HMDB 5.0: the Human Metabolome Database for 2022.[1] Nucleic Acids Research.[1][5] (Source for Glycine Chemical Shifts). Link[1]
-
Preston, T., & Slater, C. (1994).[1] Mass spectrometric analysis of stable-isotope-labelled amino acid tracers. Proceedings of the Nutrition Society. Link
Sources
- 1. isotope.com [isotope.com]
- 2. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pound.med.utoronto.ca [pound.med.utoronto.ca]
Benchmarking GLYCINE (2-13C; 15N+) against deuterated glycine for metabolic studies
Executive Summary
In metabolic flux analysis (MFA), the choice of tracer dictates the fidelity of the biological model. While deuterated glycine (e.g., Glycine-2,2-d2) offers a cost-effective entry point for simple pool-size measurements, Glycine (2-13C; 15N) represents the analytical gold standard for kinetic flux profiling.
This guide benchmarks these two tracers, demonstrating that Glycine (2-13C; 15N) is superior for investigating the One-Carbon (1C) cycle , Serine Hydroxymethyltransferase (SHMT) activity, and Purine biosynthesis . The primary differentiator is the Kinetic Isotope Effect (KIE) : the C-D bond in deuterated glycine significantly retards enzymatic cleavage at the
Part 1: The Physics of Tracing & The Kinetic Isotope Effect (KIE)
To choose the correct tracer, one must understand the atomic-level interactions within the enzyme active site.
The Mechanism of Action
Glycine metabolism primarily flows through two gateways:
-
SHMT (Serine Hydroxymethyltransferase): Reversible conversion of Glycine + Methylene-THF
Serine. -
GCS (Glycine Cleavage System): Irreversible catabolism to CO
, NH , and Methylene-THF.[1]
Both reactions involve bond manipulation at the
The Critical Flaw of Deuterium (The KIE)
The Kinetic Isotope Effect describes the change in reaction rate when a heavy isotope replaces a light one.
-
Primary KIE: Occurs when the bond to the isotope is broken during the rate-determining step.
-
The Reality: The C-D bond is stronger (lower zero-point energy) than the C-H bond. In the SHMT reaction, the abstraction of the pro-R proton from the
-carbon of glycine is a critical step. -
Impact: Using Glycine-2,2-d2 introduces a significant Primary KIE. The enzyme struggles to break the C-D bond, causing an artificial bottleneck. This leads to an underestimation of flux into the Serine/Folate pools.
The Advantage of 13C/15N
-
Negligible KIE: Carbon-13 and Nitrogen-15 increase mass without significantly altering bond strength in this context. The reaction rates remain physiological.
-
Non-Exchangeable: Deuterium on the
-carbon can exchange with solvent water protons (H O) over time, leading to "label loss" that mimics metabolic consumption. The C-N and C-C bonds of Glycine (2-13C; 15N) are stable and non-exchangeable.
Part 2: Analytical Modalities (NMR vs. MS)
Mass Spectrometry (LC-MS/MS)[2][3][4]
-
Glycine (2-13C; 15N): Produces a +2 Da mass shift (M+2).
-
Fragmentation Utility: In MS/MS, if the carboxyl group (C1) is cleaved (loss of 45 Da), the fragment retains the 13C label (on C2) and the 15N label. This allows precise tracking of the "carbon skeleton" vs. the "carboxyl loss."
-
-
Deuterated Glycine: Produces a mass shift (e.g., +2 Da for d2).
-
Risk:[2] If the deuterium is exchanged with solvent or lost during the SHMT reaction (which removes one
-proton), the mass shift disappears, leading to false negatives.
-
Nuclear Magnetic Resonance (NMR)[6][7][8]
-
Glycine (2-13C; 15N): The "Holy Grail" for structural biology and metabolomics.
-
Enables 2D 1H-15N HSQC and 1H-13C HSQC experiments.
-
Provides background-free detection (only the tracer is visible).
-
-
Deuterated Glycine:
-
Invisible in standard 1H NMR (unless using 2H-NMR/DMI).
-
Used primarily to simplify spectra by removing proton signals, not to track them.
-
Part 3: Comparative Benchmark Data
The following table summarizes the performance metrics of both tracers in a standard metabolic workflow.
| Feature | Glycine (2-13C; 15N) | Glycine-2,2-d2 (Deuterated) | Scientific Verdict |
| Mass Shift | +2.003 Da (Stable) | +2.014 Da (Labile) | Tie (Both detectable by MS) |
| Kinetic Isotope Effect | Negligible (~1.0) | High (Primary KIE on SHMT) | 13C/15N Wins (Physiological accuracy) |
| Label Stability | 100% Non-exchangeable | Susceptible to H/D exchange | 13C/15N Wins (Data integrity) |
| NMR Utility | Heteronuclear 2D Correlation | Deuterium Lock / Signal suppression | 13C/15N Wins (Structural resolution) |
| Pathway Tracing | Tracks C2 into Purines/Thymidine | D is often lost to cellular water | 13C/15N Wins (Downstream visibility) |
| Cost | High | Low | Deuterium Wins (Budget) |
Part 4: Experimental Protocol (LC-MS/MS)
This protocol is designed for adherent mammalian cells (e.g., HEK293, HeLa) to measure flux into the One-Carbon pool using Glycine (2-13C; 15N).
Reagents
-
Tracer Medium: DMEM (Glycine/Serine-free) supplemented with 0.4 mM Glycine (2-13C; 15N) and 10% dialyzed FBS.
-
Extraction Solvent: 80:20 Methanol:Water (LC-MS grade), pre-chilled to -80°C.
Step-by-Step Methodology
-
Pulse Labeling:
-
Seed cells in 6-well plates. Reach 70-80% confluency.
-
Wash 2x with warm PBS.
-
Add Tracer Medium . Incubate for time points: t=0, 15m, 30m, 1h, 4h (Dynamic Flux) or 24h (Steady State).
-
-
Metabolism Quench & Extraction:
-
Place plate strictly on Dry Ice .
-
Aspirate medium completely.
-
Immediately add 1 mL of -80°C Methanol:Water (80:20) .
-
Incubate on dry ice for 10 min to ensure lysis and metabolic arrest.
-
Scrape cells and transfer to pre-chilled Eppendorf tubes.
-
-
Clarification:
-
Centrifuge at 16,000 x g for 15 min at 4°C .
-
Transfer supernatant to a new glass vial.
-
Optional: Dry under nitrogen flow and reconstitute in 100
L water for higher concentration.
-
-
LC-MS/MS Analysis (HILIC Mode):
-
Column: Hydrophilic Interaction Liquid Chromatography (e.g., Waters BEH Amide).
-
Mobile Phase A: 20 mM Ammonium Acetate + 0.1% NH4OH in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Target Transitions (MRM):
-
Endogenous Glycine: m/z 76
30 -
Tracer Glycine (2-13C; 15N): m/z 78
31 (Shift accounts for 13C+15N). -
Serine M+1 (from SHMT): m/z 107
61 (Incorporation of 13C from Glycine C2).
-
-
Part 5: Pathway Visualization
The following diagram illustrates the metabolic fate of the Glycine (2-13C; 15N) tracer. Note how the 13C (Red) and 15N (Blue) atoms are distributed into the Serine and Purine pools, whereas Deuterium (if used) would be stripped at the SHMT/GCS step.
Caption: Metabolic fate of Glycine (2-13C; 15N). The tracer feeds into Serine biosynthesis via SHMT and the One-Carbon pool via GCS.[3] Unlike deuterated analogs, the 13C label is robustly transferred to downstream Purines.
References
-
Metallo, C. M., et al. (2022). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.[1][4][5] National Institutes of Health. Available at: [Link]
-
Rabinowitz, J. D., & Mcbride, M. J. (2024).[6] Glycine homeostasis requires reverse SHMT flux.[6][7] Cell Metabolism.[4][5][6][7][8][9][10] Available at: [Link]
-
De Feyter, H. M., et al. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. PubMed. Available at: [Link]
-
Walvekar, A., et al. (2018). A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways.[4] PMC.[6] Available at: [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 9. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 10. One-Carbon Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
Comparative Guide: Validating Glycine (2-13C; 15N) Tracer Data with Seahorse XF Analysis
Executive Summary Metabolic reprogramming in rapidly proliferating cells often hinges on the mitochondrial Glycine Cleavage System (GCS) . While mass spectrometry (MS) using Glycine (2-13C; 15N) provides static snapshots of isotope incorporation into purines and folate intermediates, it fails to capture the real-time bioenergetic consequences of this flux.
This guide details how to validate static tracer data using Agilent Seahorse XF Analysis . By correlating isotope enrichment with Oxygen Consumption Rate (OCR), researchers can distinguish between passive label incorporation and active mitochondrial fueling, confirming the functional role of glycine metabolism in cellular respiration.
Part 1: The Mechanistic Link (Pathway Analysis)
To validate data, one must first understand the specific tracking capabilities of the Glycine (2-13C; 15N) dual tracer compared to single-label alternatives.
Tracer Logic: Why Glycine (2-13C; 15N)?
-
2-13C (Alpha-Carbon): Unlike 1-13C (carboxyl), which is lost as CO2 during the GCS reaction, the 2-13C atom is transferred to Tetrahydrofolate (THF) to form 5,10-Methylene-THF . This tags the "One-Carbon" (1C) pool, allowing detection of glycine-derived carbons in Serine, Thymidine, and Purines.[1]
-
15N (Amine): Tracks the nitrogen fate into ammonia (NH4+) or transamination reactions.
-
The Bioenergetic Bridge: The GCS reaction generates NADH . This NADH fuels Complex I of the Electron Transport Chain (ETC), directly linking glycine consumption to mitochondrial respiration (OCR).
Diagram: GCS-Driven Bioenergetics
The following diagram illustrates how the dual-labeled tracer flows through the mitochondria to generate both mass-detectable metabolites and Seahorse-detectable bioenergetic signals.
Figure 1: Mechanistic flow of Glycine (2-13C; 15N). The tracer splits: Carbon fuels the 1C pool (detectable by MS), while generated NADH drives OCR (detectable by Seahorse).
Part 2: Comparative Analysis (Tracer vs. Alternatives)
Selecting the correct tracer is the first step in validation. The table below compares the specific utility of Glycine (2-13C; 15N) against common alternatives in the context of mitochondrial analysis.
Table 1: Tracer Performance Comparison
| Feature | Glycine (2-13C; 15N) | Glycine (1-13C) | U-13C Glucose |
| Primary Utility | GCS Flux & Nitrogen Fate | Decarboxylation rates | Central Carbon Metabolism (Glycolysis/TCA) |
| Mitochondrial Signal | High (via GCS | High (CO2 Release) | Broad (TCA Cycle fueling) |
| 1C Cycle Tracking | Excellent (Label retained in Folate pool) | Poor (Label lost as CO2) | Indirect (via Serine synthesis) |
| Seahorse Validation | Directly correlates with GCS-linked OCR | Correlates with CO2 evolution | Correlates with total Glucose Oxidation |
| Limitation | Expensive; requires high-res MS | Cannot trace downstream biosynthesis | Non-specific for glycine pathway |
Verdict: For validating mitochondrial glycine metabolism, Glycine (2-13C; 15N) is superior because it allows simultaneous verification of biomass accumulation (via 13C retention) and bioenergetic activity (via NADH/OCR), whereas 1-13C only validates the decarboxylation step.
Part 3: Validation Protocol (The Combinatorial Workflow)
To scientifically validate your tracer data, you must run a parallel experimental design. The Seahorse assay acts as the functional "check" on the metabolic flux data.
Experimental Design
-
Cell Model: Cells must be seeded in parallel: 6-well plates for LC-MS extraction and XF96 plates for Seahorse analysis.
-
Media Condition: CRITICAL. Both assays must use the exact same background media (e.g., DMEM no-glucose/no-phenol red) supplemented with the tracer.
Step-by-Step Methodology
Phase A: Mass Spectrometry (The Flux Map)
-
Equilibration: Wash cells with PBS and switch to tracer medium (Glycine 2-13C; 15N @ 0.4mM).
-
Time Course: Collect samples at T=0, 2, 6, and 24 hours.
-
Extraction: Rapid quench with 80% MeOH (-80°C).
-
Targeted Analysis: Monitor M+1/M+2 isotopologues of Glycine, Serine, Thymidine (dTMP), and ATP .
-
Success Criteria: Appearance of M+1/M+2 in dTMP confirms GCS activity (transfer of 2-C to folate pool).
-
Phase B: Seahorse XF Analysis (The Functional Check)
-
Seeding: Seed cells in XF96 microplates (density optimized, typically 10k-30k/well).
-
Starvation: Incubate in minimal media (no glycine) for 1 hour to deplete endogenous pools.
-
Injection Strategy (Mito Stress Test Modified):
-
Port A: Glycine (2-13C; 15N) (Final conc. matching MS experiment). Expectation: Acute rise in OCR if GCS is active.
-
Port B: Oligomycin (ATP Synthase inhibitor).[2]
-
Port C: FCCP (Uncoupler).
-
Port D: Rotenone/Antimycin A (Shut down ETC).
-
-
Normalization: Normalize OCR data to cell count or DNA content (e.g., Hoechst stain) immediately after the run.
Diagram: Parallel Validation Workflow
Figure 2: Parallel workflow ensuring that metabolic flux (MS) is physiologically relevant to cellular energy demand (Seahorse).
Part 4: Data Interpretation & Troubleshooting
Use this matrix to interpret the combined results of your tracer and Seahorse data.
Table 2: Validation Matrix
| MS Result (Enrichment) | Seahorse Result (OCR) | Interpretation | Actionable Insight |
| High (M+1 dTMP/Serine) | High (Glycine-induced OCR) | VALIDATED. GCS is active and fueling respiration (NADH). | Proceed with publication. The pathway is bioenergetically significant. |
| High (M+1 dTMP/Serine) | No Change in OCR | Uncoupled/Biosynthetic. Glycine is used for biomass, but NADH is not driving ATP. | Check cytosolic SHMT activity. The cell may be using cytosolic folate cycle, not mitochondrial GCS. |
| Low (No Enrichment) | High (Glycine-induced OCR) | Artifact/Contamination. OCR rise may be due to other media components or pH effects. | Re-check media formulation. Ensure "Glycine-free" media is truly depleted. |
| Low (No Enrichment) | Low OCR | Pathway Inactive. | The cell line likely lacks GLDC expression (common in some non-cancerous tissues). |
Mechanism of Action (Citations)
-
GCS & Proliferation: Rapidly dividing cancer cells (e.g., NSCLC) upregulate the GCS (GLDC enzyme). This allows them to utilize glycine for nucleotide synthesis while generating ATP via NADH [1].
-
Bioenergetic Coupling: The NADH produced by the GCS in the mitochondria is directly accessible to Complex I. Therefore, inhibiting the ETC (Rotenone) should abolish glycine-dependent OCR, confirming the mitochondrial origin of the signal [2].
References
-
Jain, M., et al. (2012). Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation.[3][4][5] Science, 336(6084), 1040-1044.[4]
-
Agilent Technologies. (2020).[2] Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes.[6] Application Note.
-
Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism, 25(1), 27-42.
-
Zhang, W. C., et al. (2012). Glycine decarboxylase activity drives non-small cell lung cancer tumor-initiating cells and tumorigenesis. Cell, 148(1-2), 259-272.
Sources
- 1. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.protocols.io [content.protocols.io]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
